Product packaging for Arofylline(Cat. No.:CAS No. 136145-07-8)

Arofylline

Cat. No.: B1667606
CAS No.: 136145-07-8
M. Wt: 304.73 g/mol
InChI Key: GVTLDPJNRVMCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arofylline (codenamed LAS 31025) is a xanthine derivative recognized in scientific literature as a selective phosphodiesterase-4 (PDE4) inhibitor . PDE4 is a key enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells. By inhibiting PDE4, this compound elevates intracellular cAMP levels, which can lead to a cascade of downstream effects including smooth muscle relaxation and the suppression of inflammatory mediator release . This mechanism underpins its primary research value in investigating pathways for treating respiratory conditions. Historically, this compound has been studied in the context of asthma and other inflammatory pathologies, with research suggesting its profile as a promising agent for managing diseases driven by PDE4 activity . Its development reflects the ongoing pursuit of xanthine-based compounds with targeted action and an improved therapeutic index. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the latest scientific literature for detailed pharmacological and toxicological data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClN4O2 B1667606 Arofylline CAS No. 136145-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-1-propyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c1-2-7-18-13(20)11-12(17-8-16-11)19(14(18)21)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLDPJNRVMCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=CN2)N(C1=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159696
Record name Arofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

136145-07-8
Record name Arofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136145-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arofylline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136145078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AROFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87L38AY71R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Arofylline: An In-Depth Technical Guide to a Selective Phosphodiesterase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arofylline (codenamed LAS 31025) is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its potential therapeutic effects in inflammatory diseases, particularly those affecting the airways such as asthma and chronic obstructive pulmonary disease (COPD). As a member of the xanthine derivative family, this compound shares a structural lineage with compounds like theophylline; however, its enhanced selectivity for the PDE4 enzyme subtype offers the potential for a more targeted therapeutic action with an improved side-effect profile. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound's mechanism of action, its preclinical and clinical evaluation, and the experimental methodologies used to characterize its activity.

Phosphodiesterase-4 is a key enzyme in the inflammatory cascade, predominantly expressed in immune and inflammatory cells. By catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP), PDE4 plays a crucial role in modulating intracellular signaling pathways that govern a wide range of cellular responses, including the production of pro-inflammatory mediators. The selective inhibition of PDE4 by agents such as this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA). This cascade of events ultimately results in the suppression of inflammatory cell activity and the relaxation of airway smooth muscle, addressing two of the primary pathological features of asthma and COPD.

While the therapeutic potential of selective PDE4 inhibitors is well-established, detailed public-domain data on the specific quantitative characteristics of this compound, such as its IC50 values against various PDE isoenzymes and comprehensive clinical trial outcomes, are limited. This guide, therefore, synthesizes the available information on this compound and contextualizes it within the broader landscape of selective PDE4 inhibition, drawing comparisons with the well-characterized, non-selective PDE inhibitor, theophylline.

The Phosphodiesterase-4 Signaling Pathway

The mechanism of action of this compound is centered on the modulation of the PDE4 signaling pathway. Understanding this pathway is fundamental to appreciating the therapeutic rationale for its use in inflammatory diseases.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Inflammatory Cell Proinflammatory_Stimuli Pro-inflammatory Stimuli GPCR GPCR Proinflammatory_Stimuli->GPCR AC Adenylyl Cyclase (AC) GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 Phosphodiesterase-4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP hydrolyzes CREB CREB (inactive) PKA->CREB pCREB pCREB (active) CREB->pCREB phosphorylates Inflammatory_Gene_Expression Inflammatory Gene Expression pCREB->Inflammatory_Gene_Expression inhibits transcription Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-2) Inflammatory_Gene_Expression->Cytokines leads to This compound This compound This compound->PDE4 inhibits

Caption: PDE4 Signaling Pathway in Inflammation.

Data Presentation: A Comparative Look

Due to the limited availability of specific quantitative data for this compound in the public domain, this section presents a comparative overview of the inhibitory activity of various PDE4 inhibitors and the pharmacokinetic parameters of theophylline, a related compound for which extensive data exists. This comparative approach provides a valuable context for understanding the potential profile of this compound.

Table 1: Comparative Inhibitory Activity of Selected PDE4 Inhibitors
CompoundPDE4 IC50 (nM)TNF-α Release IC50 (nM)Reference
Roflumilast0.820[1]
Cilomilast1201300[1]
Rolipram110030[1]
Theophylline>10,000>10,000[1]
This compound (LAS 31025) Data not publicly available Data not publicly available

This table highlights the high potency and selectivity of second-generation PDE4 inhibitors like roflumilast compared to the non-selective inhibitor theophylline. The lack of publicly available IC50 data for this compound is a significant gap in its characterization.

Table 2: Pharmacokinetic Parameters of Theophylline in Humans
ParameterValueUnitReference
Bioavailability (oral)~100%[2]
Volume of Distribution0.3 - 0.7L/kg
Protein Binding~40%[2]
Elimination Half-life7 - 9 (non-smokers)hours
Clearance0.04L/hr/kg
MetabolismHepatic (CYP1A2)-[2]
ExcretionRenal-[2]

These parameters for theophylline illustrate the general pharmacokinetic profile of a xanthine derivative. The specific pharmacokinetic properties of this compound in humans have not been extensively reported in publicly accessible literature.

Experimental Protocols

The characterization of a selective PDE4 inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and functional effects.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE4 enzyme.

Methodology (IMAP TR-FRET based):

  • Reagents and Materials:

    • Recombinant human PDE4 enzyme

    • FAM-labeled cAMP substrate

    • IMAP binding buffer

    • IMAP binding reagent (nanoparticles)

    • Test compound (this compound) and reference inhibitor (e.g., roflumilast)

    • 384-well microplates

    • Plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET)

  • Procedure:

    • A dilution series of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in assay buffer.

    • The PDE4 enzyme is diluted in assay buffer to the desired concentration.

    • In the microplate wells, the test compound, FAM-cAMP substrate, and PDE4 enzyme are combined.

    • The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for enzymatic hydrolysis of the FAM-cAMP.

    • The IMAP binding reagent is added to the wells. These nanoparticles bind to the phosphate groups of the hydrolyzed FAM-AMP, leading to a change in the FRET signal.

    • The plate is incubated for another period (e.g., 30 minutes) to allow for the binding reaction to reach equilibrium.

    • The TR-FRET signal is read on a compatible plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of this compound.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

PDE4_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, PDE4, FAM-cAMP) Start->Prepare_Reagents Incubate_Reaction Incubate Reaction (Enzyme + Substrate + Inhibitor) Prepare_Reagents->Incubate_Reaction Add_Binding_Reagent Add IMAP Binding Reagent Incubate_Reaction->Add_Binding_Reagent Incubate_Binding Incubate for Binding Add_Binding_Reagent->Incubate_Binding Read_FRET Read TR-FRET Signal Incubate_Binding->Read_FRET Analyze_Data Analyze Data (Calculate IC50) Read_FRET->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro PDE4 inhibition assay.
Cell-Based cAMP Assay

Objective: To assess the ability of this compound to increase intracellular cAMP levels in a cellular context.

Methodology (CRE-Luciferase Reporter Assay):

  • Reagents and Materials:

    • HEK293 cells (or other suitable cell line)

    • CRE-luciferase reporter plasmid

    • Cell culture medium and supplements

    • Transfection reagent

    • Test compound (this compound) and reference compound (e.g., forskolin)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • HEK293 cells are seeded in a multi-well plate and allowed to adhere.

    • The cells are transiently transfected with the CRE-luciferase reporter plasmid.

    • After an appropriate incubation period for gene expression (e.g., 24 hours), the cells are treated with a dilution series of this compound. A positive control (e.g., forskolin, an adenylyl cyclase activator) is also included.

    • The cells are incubated with the compounds for a specified time (e.g., 4-6 hours).

    • The cell culture medium is removed, and the cells are lysed.

    • The luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer.

  • Data Analysis:

    • The fold-increase in luciferase activity relative to the vehicle control is calculated for each concentration of this compound.

    • The EC50 value (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.

cAMP_Assay_Workflow Start Start Seed_Cells Seed HEK293 Cells Start->Seed_Cells Transfect_Cells Transfect with CRE-Luciferase Plasmid Seed_Cells->Transfect_Cells Treat_Cells Treat with this compound Transfect_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Measure_Luminescence Measure Luciferase Activity Lyse_Cells->Measure_Luminescence Analyze_Results Analyze Results (Determine EC50) Measure_Luminescence->Analyze_Results End End Analyze_Results->End

Caption: Workflow for a cell-based cAMP reporter assay.

Clinical Evaluation

While comprehensive clinical trial data for this compound in respiratory diseases is not widely available, a study in dogs with atopic dermatitis provides some insight into its potential anti-inflammatory effects.

This compound in Canine Atopic Dermatitis

A study investigated the clinical anti-inflammatory efficacy of this compound in dogs with atopic dermatitis.[3] In this study, this compound was administered orally to atopic dogs, and its effects on clinical signs were evaluated. While the study suggested a potential anti-inflammatory effect, it also noted the occurrence of gastrointestinal side effects.

Conclusion

This compound represents a potentially valuable therapeutic agent within the class of selective PDE4 inhibitors. Its mechanism of action, centered on the elevation of intracellular cAMP in inflammatory cells, provides a strong rationale for its investigation in diseases such as asthma and COPD. However, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of specific quantitative data, particularly regarding its potency and selectivity against different PDE isoenzymes, as well as detailed results from human clinical trials in respiratory indications.

The experimental protocols outlined in this guide provide a framework for the in vitro and cell-based characterization of this compound and other novel PDE4 inhibitors. Further research to generate and disseminate these critical data points will be essential to fully elucidate the therapeutic potential of this compound and its place in the management of inflammatory diseases. For drug development professionals, the pursuit of highly selective PDE4 inhibitors with an optimized safety profile remains a promising avenue for innovation in the treatment of chronic inflammatory conditions.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Arofylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Arofylline, a phosphodiesterase inhibitor. Given the limited publicly available, specific experimental data for this compound, this document outlines a plausible synthetic route and predicted characterization data based on established chemical principles and the analysis of analogous xanthine derivatives.

Introduction to this compound

This compound, with the systematic IUPAC name 3-(4-Chlorophenyl)-1-propyl-7H-purine-2,6-dione, is a xanthine derivative identified as a phosphodiesterase inhibitor.[1] Its chemical structure, featuring a propyl group at the N1 position and a 4-chlorophenyl group at the N3 position of the xanthine core, distinguishes it from other common methylxanthines like theophylline and caffeine. This substitution pattern is crucial for its pharmacological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 3-(4-Chlorophenyl)-1-propyl-7H-purine-2,6-dione[1]
Synonyms LAS 31025[1]
CAS Number 136145-07-8[1]
Molecular Formula C₁₄H₁₃ClN₄O₂[1]
Molar Mass 304.73 g/mol [1]

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 6-Amino-1-propyluracil

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-propylurea (1.0 eq) and cyanoacetic acid (1.0 eq) in acetic anhydride (3.0 eq).

  • Reaction: Heat the mixture at 100°C for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and slowly add a 2M solution of sodium hydroxide until the pH is approximately 10-11 to induce cyclization.

  • Isolation: Acidify the solution with concentrated HCl to a pH of 5-6 to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield 6-amino-1-propyluracil.

Step 2: Nitrosation to form 6-Amino-5-nitroso-1-propyluracil

  • Reaction Setup: Suspend 6-amino-1-propyluracil (1.0 eq) in a mixture of water and acetic acid at room temperature.

  • Reaction: Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 10°C. Stir for 1-2 hours.

  • Isolation: The colored nitroso product will precipitate. Filter the solid, wash with cold water and then ethanol, and dry.

Step 3: Reduction to 5,6-Diamino-1-propyluracil

  • Reaction Setup: Suspend the 6-amino-5-nitroso-1-propyluracil (1.0 eq) in water.

  • Reaction: Add sodium dithionite (2.5 eq) in portions while heating the mixture to 60-70°C. The disappearance of the color indicates the completion of the reduction.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the diamino product. Filter, wash with cold water, and dry.

Step 4: Cyclization with Formic Acid to form 1-Propylxanthine

  • Reaction Setup: Reflux the 5,6-diamino-1-propyluracil (1.0 eq) in formic acid (excess) for 4-6 hours.

  • Isolation: Cool the reaction mixture and evaporate the excess formic acid under reduced pressure. Recrystallize the crude product from water to obtain pure 1-propylxanthine.

Step 5: N-Arylation to form this compound

  • Reaction Setup: In a suitable solvent such as DMF, suspend 1-propylxanthine (1.0 eq) and add a base like potassium carbonate (1.5 eq).

  • Reaction: Add 4-chlorophenylboronic acid (1.2 eq) and a copper(II) acetate catalyst (0.1 eq). Heat the reaction mixture at 80-100°C for 12-24 hours under an inert atmosphere.

  • Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Uracil Formation cluster_step2 Step 2: Nitrosation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Imidazole Ring Formation cluster_step5 Step 5: N-Arylation cluster_purification Final Purification Propylurea 1-Propylurea Step1_Reaction Condensation & Cyclization Propylurea->Step1_Reaction CyanoaceticAcid Cyanoacetic Acid CyanoaceticAcid->Step1_Reaction AminoPropyluracil 6-Amino-1-propyluracil Step1_Reaction->AminoPropyluracil Step2_Reaction Nitrosation AminoPropyluracil->Step2_Reaction NitrosoPropyluracil 6-Amino-5-nitroso-1-propyluracil Step2_Reaction->NitrosoPropyluracil Step3_Reaction Reduction NitrosoPropyluracil->Step3_Reaction DiaminoPropyluracil 5,6-Diamino-1-propyluracil Step3_Reaction->DiaminoPropyluracil Step4_Reaction Cyclization DiaminoPropyluracil->Step4_Reaction Propylxanthine 1-Propylxanthine Step4_Reaction->Propylxanthine Step5_Reaction Chan-Lam Coupling Propylxanthine->Step5_Reaction ChlorophenylboronicAcid 4-Chlorophenyl- boronic Acid ChlorophenylboronicAcid->Step5_Reaction This compound This compound Step5_Reaction->this compound Purification Column Chromatography This compound->Purification

Caption: Proposed synthetic workflow for this compound.

Chemical Characterization

The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques. The following tables summarize the predicted data based on the known structure and spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80s1HH-8 (imidazole proton)
~7.50d2HAr-H (ortho to Cl)
~7.35d2HAr-H (meta to Cl)
~4.00t2HN1-CH₂-CH₂-CH₃
~1.80sextet2HN1-CH₂-CH₂-CH₃
~0.95t3HN1-CH₂-CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155.0C6 (C=O)
~151.5C2 (C=O)
~148.0C4
~141.0C8
~135.0Ar-C (C-Cl)
~133.0Ar-C (ipso)
~129.5Ar-CH (ortho to Cl)
~128.0Ar-CH (meta to Cl)
~107.0C5
~45.0N1-CH₂
~22.0N1-CH₂-CH₂
~11.0N1-CH₂-CH₂-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretching (aromatic and imidazole)
~2960, 2870MediumC-H stretching (aliphatic)
~1700StrongC=O stretching (C6)
~1660StrongC=O stretching (C2)
~1590, 1490Medium-StrongC=C stretching (aromatic ring)
~1090StrongC-Cl stretching
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIon
304/306[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
275/277[M - C₂H₅]⁺
193[M - C₆H₄Cl]⁺
111/113[C₆H₄Cl]⁺

Mechanism of Action: Phosphodiesterase Inhibition

This compound is a phosphodiesterase (PDE) inhibitor. Specifically, many xanthine derivatives show selectivity for the PDE4 isoenzyme, which is prevalent in inflammatory cells. By inhibiting PDE4, this compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates various pro-inflammatory transcription factors and other signaling molecules, ultimately leading to a reduction in the inflammatory response.

Signaling Pathway Diagram

PDE4_Inhibition This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP AMP AMP cAMP->AMP hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates ATP ATP AC Adenylyl Cyclase ATP->AC stimulated by various signals AC->cAMP converts to Inflammation Inflammatory Response PKA->Inflammation suppresses

References

In-Vitro Anti-inflammatory Properties of Arofylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arofylline, a methylxanthine derivative, is structurally similar to theophylline, a compound with well-documented anti-inflammatory properties. While direct in-vitro studies on this compound are limited in the publicly available scientific literature, its pharmacological actions are anticipated to mirror those of theophylline. This technical guide provides an in-depth overview of the presumed anti-inflammatory mechanisms of this compound, drawing upon the extensive in-vitro research conducted on theophylline as a surrogate. The primary mechanisms of action are believed to be the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, and the activation of histone deacetylases (HDACs). These actions lead to the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, resulting in the suppression of pro-inflammatory cytokine production. This guide presents available quantitative data, detailed experimental protocols derived from analogous studies, and visual representations of the key signaling pathways and experimental workflows to support further research and drug development efforts.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of methylxanthines like this compound are multifaceted. The primary mechanisms, as elucidated through studies on theophylline, are:

  • Phosphodiesterase (PDE) Inhibition: this compound is expected to act as a non-selective PDE inhibitor, with a notable effect on PDE4.[1][2] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound likely increases intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of inflammatory mediators.

  • Histone Deacetylase (HDAC) Activation: Low-dose theophylline has been shown to activate HDACs.[3][4] This is a crucial anti-inflammatory mechanism, as HDACs can reverse the acetylation of histones that is associated with the transcription of inflammatory genes. By activating HDACs, this compound may suppress the expression of a wide range of inflammatory proteins.[3][4]

  • NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Theophylline has been demonstrated to inhibit NF-κB activation, and it is plausible that this compound shares this property.[5] This inhibition is thought to occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.

  • Modulation of Cytokine Production: this compound is anticipated to modulate the production of various cytokines. In-vitro studies with theophylline have shown a reduction in the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[6][7]

Quantitative Data on Anti-inflammatory Effects (Based on Theophylline Studies)

The following tables summarize quantitative data from in-vitro studies on theophylline, which can serve as a benchmark for future investigations into this compound.

Table 1: Inhibition of Pro-inflammatory Cytokines by Theophylline

CytokineCell TypeStimulantTheophylline Concentration% Inhibition / ReductionReference
TNF-αHuman MonocytesLPS100 µM~59%[6]
IL-6Human Lung FibroblastsLPS5 µg/mLSignificant reduction[8]
IL-8Human Lung FibroblastsLPS5 µg/mLSignificant reduction[8]
IL-4Human Bronchial Biopsies-10.9 µg/mL (mean plasma level)Significant decrease[6]
IL-5Human Bronchial Biopsies-10.9 µg/mL (mean plasma level)Trend towards reduction[6]

Table 2: Phosphodiesterase (PDE) Inhibition by Theophylline

PDE IsoformIC50 (µM)Reference
PDE4>100[1]

Note: Theophylline is a relatively weak PDE inhibitor, and its anti-inflammatory effects at therapeutic concentrations are thought to be mediated by mechanisms other than just PDE inhibition, such as HDAC activation.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments, adapted from studies on theophylline, which can be applied to investigate the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs), human lung fibroblasts, or relevant immortalized cell lines (e.g., A549, THP-1) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Inflammatory Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for a specified period (e.g., 24 hours).

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations prior to or concurrently with the inflammatory stimulus. A vehicle control (solvent alone) should always be included.

Cytokine Measurement (ELISA)
  • Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Procedure: The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve. The percentage inhibition of cytokine release by this compound is then determined relative to the stimulated control.

NF-κB Activation Assay (Western Blot)
  • Nuclear Extraction: Following treatment, nuclear and cytoplasmic extracts are prepared from the cells using a nuclear extraction kit.

  • Protein Quantification: The protein concentration of the extracts is determined using a protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with a primary antibody specific for the p65 subunit of NF-κB.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The density of the p65 band in the nuclear fraction is quantified and normalized to a nuclear loading control (e.g., Lamin B1) to determine the extent of NF-κB translocation.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Arofylline_Anti_inflammatory_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits HDAC HDAC Activation This compound->HDAC Activates IkB IκBα Degradation This compound->IkB Prevents cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anti_Inflammatory_Genes Anti-inflammatory Gene Expression CREB->Anti_Inflammatory_Genes Induces Inflammatory_Response ↓ Inflammatory Response Anti_Inflammatory_Genes->Inflammatory_Response Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) HDAC->Pro_Inflammatory_Genes Represses Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IKK->IkB Phosphorylates NFkB NF-κB Translocation IkB->NFkB NFkB->Pro_Inflammatory_Genes Induces Pro_Inflammatory_Genes->Inflammatory_Response

Caption: this compound's Proposed Anti-inflammatory Signaling Pathways.

Experimental Workflow

Experimental_Workflow Start Start: Cell Culture Treatment Treatment: 1. This compound (various conc.) 2. Inflammatory Stimulus (LPS) Start->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Harvest Harvest: - Supernatant - Cell Lysates Incubation->Harvest ELISA Cytokine Analysis (ELISA): Measure TNF-α, IL-6, IL-8 Harvest->ELISA WesternBlot Signaling Pathway Analysis (Western Blot): Measure NF-κB activation Harvest->WesternBlot DataAnalysis Data Analysis: - Quantify cytokine inhibition - Assess NF-κB translocation ELISA->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Determine in-vitro anti-inflammatory efficacy of this compound DataAnalysis->Conclusion

Caption: General Workflow for In-Vitro Anti-inflammatory Assays.

Conclusion and Future Directions

While a comprehensive understanding of this compound's in-vitro anti-inflammatory properties is currently limited by the lack of specific studies, the extensive research on its structural analog, theophylline, provides a strong predictive framework. It is highly probable that this compound exerts its anti-inflammatory effects through a combination of PDE inhibition, HDAC activation, and modulation of the NF-κB signaling pathway.

Future research should focus on direct in-vitro investigations of this compound to:

  • Determine its specific IC50 values for various PDE isoforms, particularly PDE4.

  • Quantify its effects on the production of a broad range of pro- and anti-inflammatory cytokines in various relevant cell types.

  • Elucidate the precise molecular mechanisms underlying its effects on the NF-κB and other inflammatory signaling pathways.

  • Conduct comparative studies with theophylline to delineate any potential differences in potency and efficacy.

Such studies are crucial for the continued development of this compound as a potential therapeutic agent for inflammatory diseases.

References

Unveiling the Preclinical Journey of Arofylline: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial research revealed a scarcity of publicly available data on the pharmacokinetics and metabolism of Arofylline. As a structurally related and extensively studied methylxanthine, Theophylline has been used as a surrogate to provide a comprehensive overview of the expected preclinical profile of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a detailed examination of the pharmacokinetics (PK) and metabolism of this compound, with data extrapolated from preclinical studies on the closely related compound, Theophylline. The document is structured to offer a deep dive into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound class in various animal models, a critical component in the drug development process. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing metabolic pathways, this guide aims to be an essential resource for professionals in the pharmaceutical sciences.

Pharmacokinetic Profile in Preclinical Models

The pharmacokinetic parameters of Theophylline, used here as a proxy for this compound, have been characterized in several preclinical species, most notably in dogs and rats. These studies are crucial for understanding the disposition of the drug in a biological system and for predicting its behavior in humans.

Data Presentation: Pharmacokinetic Parameters of Theophylline in Preclinical Models
ParameterDogRat
Half-life (t1/2) 5.7 hours[1]-
Volume of Distribution (Vd) 0.82 L/kg[1]-
Bioavailability (F%) 91% (oral)[1]-
Absorption Half-life (t1/2ab) 0.4 hours (oral)[1]-

Note: The data presented above is derived from studies on Theophylline and should be considered as an estimation of the potential pharmacokinetic profile of this compound.

Experimental Protocols

The methodologies employed in the preclinical evaluation of Theophylline provide a blueprint for the types of studies required for this compound. These protocols are designed to rigorously assess the ADME properties of a new chemical entity.

Canine Pharmacokinetic Study
  • Species: Dog

  • Administration: Intravenous, single oral, and multiple oral doses of aminophylline (a prodrug of Theophylline).

  • Dosing: Specific dosages were administered to investigate both single-dose and steady-state kinetics.

  • Sampling: Blood samples were collected at predetermined intervals to characterize the plasma concentration-time profile.

  • Analytical Method: Theophylline concentrations in plasma were quantified using validated analytical techniques, likely high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration data was used to calculate key pharmacokinetic parameters, including half-life, volume of distribution, and bioavailability.[1]

Metabolism of this compound (Inferred from Theophylline)

The metabolic fate of a drug is a critical determinant of its efficacy and safety. Theophylline is primarily eliminated through hepatic metabolism, a process that is likely shared by this compound due to their structural similarities.

The biotransformation of Theophylline involves a series of enzymatic reactions, primarily oxidation and demethylation, leading to the formation of several metabolites.

Metabolic Pathway of Theophylline

The metabolic cascade of Theophylline is initiated by the cytochrome P450 (CYP) enzyme system in the liver. The primary metabolites are 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine.

Theophylline_Metabolism Theophylline Theophylline Metabolite1 1,3-Dimethyluric Acid Theophylline->Metabolite1 CYP1A2, CYP2E1 Metabolite2 1-Methyluric Acid Theophylline->Metabolite2 CYP1A2 Metabolite3 3-Methylxanthine Theophylline->Metabolite3 CYP1A2, CYP2E1 Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Metabolic pathway of Theophylline.

Conclusion and Future Directions

While the data on Theophylline provides a solid foundation for understanding the likely preclinical profile of this compound, dedicated studies on this compound are imperative. Future preclinical research should focus on:

  • Definitive Pharmacokinetic Studies: Conducting single and multiple-dose pharmacokinetic studies of this compound in relevant animal species (e.g., rat, dog, non-human primate).

  • Metabolite Identification and Profiling: Characterizing the metabolic pathways of this compound to identify major metabolites and the enzymes responsible for their formation.

  • In Vitro ADME Assays: Utilizing in vitro systems, such as liver microsomes and hepatocytes, to investigate metabolic stability, enzyme kinetics, and potential for drug-drug interactions.

By undertaking these studies, a comprehensive understanding of the pharmacokinetics and metabolism of this compound can be achieved, paving the way for its safe and effective development as a therapeutic agent.

References

Arofylline's Expanding Therapeutic Horizon: A Technical Exploration of Non-Respiratory Targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic targets of arofylline beyond respiratory diseases is limited. This guide leverages the extensive research available on theophylline, a closely related methylxanthine, as a proxy to explore the potential non-respiratory applications of this compound. The structural similarities between these compounds suggest shared pharmacological properties, providing a strong basis for this comparative analysis.

Executive Summary

This compound, a xanthine derivative, has long been established as a therapeutic agent for respiratory conditions. However, its molecular mechanisms of action, primarily as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, suggest a broader therapeutic potential. This technical guide delves into the preclinical and clinical evidence surrounding the non-respiratory targets of this compound, with a focus on its cardiovascular, metabolic, and anti-inflammatory effects. By examining the underlying signaling pathways and summarizing key experimental findings, this document aims to provide a comprehensive resource for researchers and drug development professionals interested in exploring the expanded therapeutic applications of this compound.

Cardiovascular Therapeutic Targets

The cardiovascular system presents a promising, albeit complex, area for the potential application of this compound. Theophylline has demonstrated both beneficial and adverse cardiovascular effects, highlighting the need for careful investigation.

Hemodynamic Modulation

Preclinical and clinical studies on theophylline suggest a potential role in modulating hemodynamic parameters. Intravenous administration of aminophylline, a salt of theophylline, has been shown to reduce pulmonary artery pressures and pulmonary vascular resistance[1]. Furthermore, it can lead to an increase in both right and left ventricular ejection fraction[1]. These effects are thought to be mediated by a reduction in ventricular afterload and a positive inotropic effect on the heart muscle[1].

However, the cardiovascular effects are not uniformly positive. Theophylline can also induce arrhythmias, a significant safety concern[2]. The proarrhythmic potential is a critical consideration for any potential cardiovascular application of this compound.

Table 1: Quantitative Data on Cardiovascular Effects of Theophylline

ParameterDrugDosageEffectReference
Recumbent Heart RateTheophylline12.5 +/- 1.6 mg/L (steady-state)58 +/- 13 bpm[3]
Recumbent Heart RateEnprofylline2.7 +/- 0.3 mg/L (steady-state)70 +/- 14 bpm[3]
Mean Arterial Pressure (semi-upright)Theophylline12.5 +/- 1.6 mg/L (steady-state)108 +/- 16 mm Hg[3]
Mean Arterial Pressure (semi-upright)Enprofylline2.7 +/- 0.3 mg/L (steady-state)93 +/- 15 mm Hg[3]
Forearm Arterial ResistanceTheophylline12.5 +/- 1.6 mg/L (steady-state)-37% +/- 14%[3]
Forearm Arterial ResistanceEnprofylline2.7 +/- 0.3 mg/L (steady-state)-43% +/- 24%[3]
Signaling Pathways in the Cardiovascular System

The cardiovascular effects of this compound are likely mediated through the modulation of key signaling pathways within cardiomyocytes and vascular smooth muscle cells. As a PDE inhibitor, this compound can increase intracellular cyclic adenosine monophosphate (cAMP) levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in cardiac contractility and vascular tone.

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates (activates) Myofilaments Myofilaments PKA->Myofilaments Phosphorylates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Phosphorylates (inactivates) Contraction Increased Contractility Ca_Channels->Contraction Myofilaments->Contraction Vasodilation Vasodilation MLCK->Vasodilation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation This compound This compound This compound->IkBa Prevents Degradation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates This compound This compound (low dose) HDAC2_inactive HDAC2 (inactive) This compound->HDAC2_inactive Activates HDAC2_active HDAC2 (active) HDAC2_inactive->HDAC2_active Histones Acetylated Histones HDAC2_active->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Transcription Inflammatory Gene Transcription Chromatin->Transcription Suppresses

References

Arofylline: A Discontinued Phosphodiesterase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Barcelona, Spain - Arofylline (LAS 31025) is a selective phosphodiesterase-4 (PDE4) inhibitor that was under development by the pharmaceutical company Almirall for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Despite showing some promise in early studies, the development of this compound was ultimately discontinued. This in-depth technical guide provides a comprehensive overview of the discovery, development history, and scientific data associated with this compound.

Discovery and Synthesis

This compound, with the chemical name 3-(4-Chlorophenyl)-1-propyl-7H-purine-2,6-dione, was identified as a potential therapeutic agent by Almirall. The synthesis of this compound is detailed in patent literature filed by the company. The core of the molecule is a purine-2,6-dione structure, a class of compounds known for their phosphodiesterase inhibitory activity.

Preclinical Development

Pharmacological Profile

This compound is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with respiratory diseases. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn leads to the suppression of various inflammatory cell functions.

Table 1: Preclinical Pharmacological Data of this compound (LAS 31025)

Parameter Value Species/Model
PDE4 Inhibition Data not publicly available In vitro enzyme assays

| Anti-inflammatory Activity | Demonstrated reduction of inflammatory markers | Animal models of atopic dermatitis |

Animal Studies

Preclinical evaluation of this compound was conducted in various animal models. A notable study investigated its efficacy in dogs with atopic dermatitis, a condition with an inflammatory component. In this study, this compound demonstrated anti-inflammatory effects.[1]

Clinical Development

Human Pharmacokinetics

A scintigraphic study was conducted in ten healthy male volunteers to evaluate the lung deposition and pharmacokinetics of an inhaled formulation of this compound (LAS 31025). The study utilized a dry powder inhaler (Cyclohaler) with escalating single doses.

Table 2: Lung Deposition of Inhaled this compound (LAS 31025) in Healthy Volunteers

Nominal Dose (mg) Mean Lung Deposition (% of dose)
2.25 19.1
4.5 20.9
9.0 19.5

| 18.0 | 17.5 |

Data from a scintigraphic study in healthy volunteers.[2]

The study found that a reasonable fraction of the inhaled drug was deposited in the lungs. The pharmacokinetic profile, including plasma concentrations, supported the scintigraphic findings, showing a dose-dependent increase in systemic exposure.[2]

Clinical Efficacy and Discontinuation

While early clinical development was initiated for respiratory indications, the development of this compound was ultimately discontinued. The specific reasons for the discontinuation have not been publicly detailed by Almirall, but this is not uncommon in the pharmaceutical industry and can be due to a variety of factors, including insufficient efficacy, unfavorable side-effect profile, or strategic portfolio decisions.

Mechanism of Action and Signaling Pathways

This compound, as a PDE4 inhibitor, modulates inflammatory signaling pathways by increasing intracellular cAMP levels. This leads to the downstream regulation of various cellular processes.

Caption: PDE4 Inhibition Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not extensively available in the public domain. However, standard methodologies for assessing PDE4 inhibition and cAMP levels would have been employed.

General Protocol for PDE4 Inhibition Assay

A typical in vitro PDE4 inhibition assay would involve the following steps:

  • Enzyme Preparation: Recombinant human PDE4 enzyme is purified.

  • Substrate: Radiolabeled or fluorescently labeled cAMP is used as the substrate.

  • Incubation: The PDE4 enzyme is incubated with the substrate in the presence of varying concentrations of the test compound (this compound).

  • Detection: The amount of hydrolyzed substrate is quantified using techniques such as scintillation counting or fluorescence polarization.

  • Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

General Protocol for Intracellular cAMP Measurement

Measurement of intracellular cAMP levels in response to this compound treatment would typically follow these steps:

  • Cell Culture: Inflammatory cells (e.g., peripheral blood mononuclear cells or a relevant cell line) are cultured.

  • Stimulation: Cells are stimulated with an agent that induces cAMP production (e.g., forskolin).

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Lysis: Cells are lysed to release intracellular contents.

  • Quantification: cAMP levels in the cell lysates are measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

Experimental_Workflow cluster_PDE4_Assay PDE4 Inhibition Assay cluster_cAMP_Measurement Intracellular cAMP Measurement A1 Prepare PDE4 Enzyme A2 Add Substrate (cAMP) A1->A2 A3 Incubate with this compound A2->A3 A4 Measure Hydrolysis A3->A4 A5 Calculate IC50 A4->A5 B1 Culture Inflammatory Cells B2 Stimulate cAMP Production B1->B2 B3 Treat with this compound B2->B3 B4 Cell Lysis B3->B4 B5 Quantify cAMP B4->B5

Caption: General Experimental Workflows.

Conclusion

This compound (LAS 31025) represents a focused effort to develop a selective PDE4 inhibitor for inflammatory respiratory diseases. While the compound progressed through preclinical and into early clinical development, its journey was halted. The publicly available data provides a glimpse into its pharmacological profile and human pharmacokinetics but leaves many questions unanswered regarding its full therapeutic potential and the specific reasons for its discontinuation. The story of this compound underscores the challenges inherent in drug development, where even promising candidates may not reach the market.

References

Arofylline's Dance with Phosphodiesterase-4: An In-depth Analysis of its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arofylline, a potent and selective phosphodiesterase-4 (PDE4) inhibitor, represents a significant area of interest in the development of therapeutic agents for inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a derivative of the well-known methylxanthine, theophylline, this compound's chemical architecture has been finely tuned to optimize its interaction with the PDE4 enzyme, a key regulator of intracellular cyclic adenosine monophosphate (cAMP) levels. This whitepaper delves into the core principles of this compound's structure-activity relationship (SAR), providing a technical guide for researchers and professionals engaged in the discovery and development of novel anti-inflammatory drugs. Through a comprehensive analysis of available data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this document aims to illuminate the molecular intricacies that govern this compound's therapeutic potential.

The this compound Scaffold: A Foundation for Potency and Selectivity

This compound, chemically known as 3-(4-Chlorophenyl)-1-propyl-7H-purine-2,6-dione, is a xanthine derivative characterized by key substitutions at the N1 and N3 positions of the purine ring. Understanding the contribution of each component of its structure is fundamental to appreciating its interaction with the PDE4 active site.

Core Structure of this compound:

Core properties of the this compound molecule.

The xanthine core provides the fundamental scaffold for interaction with the PDE4 active site. The key to this compound's potency and selectivity lies in the specific nature and positioning of its substituents.

Quantitative Structure-Activity Relationship (SAR) Analysis

While extensive public data on a wide range of this compound analogs is limited, analysis of related xanthine derivatives and the known activity of this compound itself allows for the deduction of key SAR principles. The following tables summarize the known PDE4 inhibitory activity of this compound in comparison to other relevant PDE4 inhibitors and explore the general SAR of N-substituted xanthines based on available literature.

Table 1: Comparative In Vitro PDE4 Inhibitory Activity

CompoundPDE4 IC₅₀ (µM)Target Cell/TissueReference
This compound (LAS 31025) 2.5Guinea-pig eosinophil lysate[1]
Rolipram0.4Guinea-pig eosinophil lysate[1]
Theophylline>100Guinea-pig eosinophil lysate[1]
Roflumilast0.0008Human Neutrophils[2]
Cilomilast0.12Not Specified[3]

Table 2: General Structure-Activity Relationships of N-Substituted Xanthine Derivatives as PDE Inhibitors

Position of SubstitutionStructural ModificationImpact on PDE InhibitionGeneral Observations
N1-Position Introduction of a methyl groupCan influence renal elimination.The presence of a methyl group at the N1-position has been shown to markedly reduce the renal elimination of some xanthine derivatives.[4]
Alkyl chain lengthCan modulate pharmacokinetic properties.Variations in alkyl chain length at this position can affect the volume of distribution and plasma protein binding.
N3-Position Alkyl chain length (e.g., propyl, butyl)Increased alkyl chain length can enhance PDE inhibitory potency.A good correlation has been observed between the alkyl chain length and the Kᵢ value for PDE inhibition, with butylxanthine being a potent inhibitor.[5][6]
Aryl substitutionIntroduction of a phenyl group can confer significant PDE4 inhibitory activity.The nature and substitution pattern of the aryl ring are critical for potency and selectivity.
C8-Position Substitution vs. UnsubstitutionSubstitution at this position can significantly impact activity and selectivity for different adenosine receptor subtypes, and can also influence PDE inhibition.8-aryl substitution can favor selectivity for certain receptors, while 8-alkyl substitution can also be beneficial.[7]

Key Signaling Pathway: this compound's Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of PDE4, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and regulates a cascade of downstream targets, ultimately suppressing the production of pro-inflammatory mediators.

pde4_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Activation (e.g., by β2-agonists) AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PDE4 Phosphodiesterase-4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits Inflammation Pro-inflammatory Mediator Synthesis (e.g., TNF-α, Leukotrienes) PKA->Inflammation Inhibits AntiInflammation Anti-inflammatory Effects

This compound inhibits PDE4, increasing cAMP and promoting anti-inflammatory responses.

Experimental Protocols for SAR Analysis

The determination of a compound's PDE4 inhibitory activity is a cornerstone of SAR studies. Below are detailed methodologies for key in vitro experiments.

Phosphodiesterase (PDE4) Inhibition Assay (Enzyme-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4.

Materials:

  • Purified recombinant human PDE4 enzyme (specific subtypes can be used, e.g., PDE4B, PDE4D)

  • [³H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Test compounds (including this compound and its analogs) dissolved in DMSO

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the purified PDE4 enzyme, and the test compound or vehicle (DMSO).

  • Initiate the reaction by adding [³H]-cAMP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing snake venom nucleotidase). The nucleotidase will convert the [³H]-5'-AMP product to [³H]-adenosine.

  • Incubate the plate further to allow for the complete conversion of [³H]-5'-AMP.

  • Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using anion-exchange resin or chromatography columns.

  • Add a scintillation cocktail to the wells containing the [³H]-adenosine.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of PDE4 inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Cell-based cAMP Assay

This assay measures the ability of a compound to increase intracellular cAMP levels in whole cells, providing a more physiologically relevant assessment of its activity.

Materials:

  • A suitable cell line expressing PDE4 (e.g., U937 human monocytic cells, or HEK293 cells)

  • Cell culture medium and supplements

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds (this compound and analogs)

  • cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 30 minutes).

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a further specified time (e.g., 15-30 minutes).

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP concentration using the chosen assay method and a plate reader.

  • Calculate the percentage increase in cAMP levels for each compound concentration and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Experimental and Logical Workflow for this compound SAR Studies

The process of conducting an SAR study for this compound and its analogs involves a logical progression from chemical synthesis to biological evaluation and data analysis.

sar_workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A1 Identify this compound Core Scaffold A2 Propose Structural Modifications (N1, N3, C8 positions) A1->A2 A3 Chemical Synthesis of Analogs A2->A3 A4 Purification & Characterization A3->A4 B1 Primary Screening: In Vitro PDE4 Inhibition Assay A4->B1 B2 Secondary Screening: Cell-based cAMP Assay B1->B2 B3 Selectivity Profiling: (vs. other PDE subtypes) B2->B3 C1 Determine IC50/EC50 Values B3->C1 C2 Establish Structure- Activity Relationships C1->C2 C3 Identify Lead Compounds C2->C3 C4 Iterative Design of New Analogs C3->C4 C4->A2 Feedback Loop

A systematic workflow for the structure-activity relationship analysis of this compound analogs.

Conclusion

References

Molecular Docking of Arofylline with PDE Isoenzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arofylline, a selective phosphodiesterase-4 (PDE4) inhibitor, represents a significant area of interest in the development of therapeutics for inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Understanding the molecular interactions between this compound and PDE isoenzymes is crucial for optimizing its efficacy and selectivity, thereby minimizing side effects. This technical guide provides a comprehensive overview of the in-silico analysis of this compound's binding with PDE isoenzymes, focusing on molecular docking studies. It outlines detailed experimental protocols, presents illustrative quantitative data, and visualizes key signaling pathways and workflows to facilitate further research and development in this domain.

Introduction: The Role of PDE4 in Inflammatory Airway Diseases

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, which is specific for cAMP, is predominantly expressed in inflammatory and immune cells.[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and the exchange protein activated by cAMP (Epac). This cascade of events results in the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle, making PDE4 an attractive therapeutic target for respiratory diseases.[2][3]

This compound, a xanthine derivative, has been identified as a selective PDE4 inhibitor.[4] Unlike non-selective PDE inhibitors such as theophylline, this compound's selectivity for PDE4 isoenzymes is anticipated to offer a better therapeutic window with fewer side effects.[2] Molecular docking studies are instrumental in elucidating the precise binding modes and affinities of this compound with different PDE4 subtypes (A, B, C, and D), providing a rational basis for the design of next-generation inhibitors with improved selectivity and potency.

Signaling Pathway of PDE4 Inhibition

The inhibition of PDE4 by this compound interrupts the degradation of cAMP, leading to the activation of downstream signaling pathways that mediate anti-inflammatory and bronchodilatory effects.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes to This compound This compound This compound->PDE4 Inhibits PKA_active PKA (active) PKA->PKA_active Inflammation Inflammatory Response PKA_active->Inflammation Inhibits Bronchodilation Smooth Muscle Relaxation PKA_active->Bronchodilation Promotes

This compound's mechanism in the PDE4 signaling cascade.

Molecular Docking Protocol: this compound and PDE4 Isoenzymes

This section outlines a detailed, standardized protocol for performing molecular docking studies of this compound with PDE4 isoenzymes.

Software and Resource Requirements
  • Molecular Modeling Software: AutoDock Vina, Schrödinger Maestro, or similar.[1][5]

  • Protein Data Bank (PDB): For obtaining crystal structures of PDE4 isoenzymes.

  • Ligand Structure: 3D structure of this compound (e.g., from PubChem or generated from its SMILES string).

  • Visualization Software: PyMOL, Chimera, or VMD for analyzing docking results.

Experimental Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Docking_Workflow PDB 1. Protein Preparation (Download PDE4 structure from PDB) Grid 3. Grid Box Generation (Define active site) PDB->Grid Ligand 2. Ligand Preparation (this compound 3D structure) Docking 4. Molecular Docking (Run docking algorithm) Ligand->Docking Grid->Docking Analysis 5. Results Analysis (Binding energy & interactions) Docking->Analysis Validation 6. In Vitro Validation (Enzyme inhibition assays) Analysis->Validation

Standard workflow for molecular docking studies.
Detailed Methodologies

Step 1: Protein Preparation

  • Download the crystal structures of the catalytic domains of human PDE4A, PDE4B, and PDE4D from the Protein Data Bank (PDB IDs: e.g., for PDE4B - 3W5E, 4KP6; for PDE4D - 1MKD, 3G4K).[6][7][8][9]

  • Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file.

  • Add polar hydrogen atoms and assign appropriate atom types and charges using a force field such as OPLS2005.[10]

  • Perform energy minimization of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation

  • Obtain the 3D structure of this compound. Its IUPAC name is 3-(4-Chlorophenyl)-1-propyl-7H-purine-2,6-dione.[4]

  • Assign partial charges and define rotatable bonds.

  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).[1]

Step 3: Active Site Definition and Grid Generation

  • Identify the active site of the PDE4 isoenzyme. This is typically a deep, hydrophobic pocket containing conserved metal ions.[11] The location can be inferred from the position of the co-crystallized ligand in the original PDB file.

  • Define a grid box that encompasses the entire active site with a sufficient margin (e.g., 20 x 20 x 20 Å).

Step 4: Molecular Docking Simulation

  • Utilize a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock or the Glide algorithm in Schrödinger, to explore the conformational space of this compound within the defined active site.

  • Generate multiple docking poses (e.g., 10-20) and rank them based on their predicted binding affinity (docking score).

Step 5: Analysis of Docking Results

  • Analyze the top-ranked docking poses to identify the most favorable binding mode of this compound.

  • Examine the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues of the PDE4 active site.

  • Compare the binding modes and interactions of this compound across different PDE4 isoenzymes to predict its selectivity.

Quantitative Data Presentation

The following tables present illustrative quantitative data that could be expected from a molecular docking study of this compound with PDE4 isoenzymes. This data is hypothetical and serves as a template for presenting actual research findings.

Table 1: Predicted Binding Affinities of this compound with PDE4 Isoenzymes

PDE4 IsoenzymePDB IDBinding Affinity (kcal/mol)Estimated Inhibition Constant (Ki, µM)
PDE4Ae.g., from homology model-7.81.5
PDE4B3W5E-8.50.5
PDE4D1MKD-8.20.8

Table 2: Key Interacting Residues of this compound in the PDE4B Active Site

Interaction TypeThis compound MoietyPDE4B ResidueDistance (Å)
Hydrogen BondCarbonyl oxygenGln4432.9
Hydrogen BondN7-H of purine ringAsn3953.1
HydrophobicChlorophenyl ringPhe446, Met435-
π-π StackingPurine ringPhe4464.2

Conclusion and Future Directions

Molecular docking provides a powerful computational tool to investigate the interactions between this compound and PDE4 isoenzymes at an atomic level. The protocols and illustrative data presented in this guide offer a framework for conducting and reporting such studies. The insights gained from these in-silico analyses can guide the rational design of more potent and selective PDE4 inhibitors. Future work should focus on validating these computational predictions through in vitro enzyme inhibition assays and X-ray crystallography to confirm the binding modes. Furthermore, molecular dynamics simulations can be employed to assess the stability of the this compound-PDE4 complex over time. Through a synergistic combination of computational and experimental approaches, the development of next-generation therapies for inflammatory respiratory diseases can be significantly accelerated.

References

Methodological & Application

Application Notes and Protocols: LC-MS/MS for Arofylline Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arofylline, a xanthine derivative, is a phosphodiesterase inhibitor with potential applications in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as metabolites can contribute to both efficacy and toxicity. This document provides a detailed protocol for the identification of this compound metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established protocols for the closely related compound, Theophylline, and serve as a comprehensive guide for researchers. Given the limited specific data on this compound, the presented quantitative data is illustrative and method validation is essential.

Pharmacological Signaling Pathway of this compound

This compound, like other methylxanthines, is understood to exert its pharmacological effects primarily through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. The inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation, particularly in the bronchial airways. By blocking adenosine receptors, this compound can prevent bronchoconstriction mediated by adenosine.

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonizes Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction cAMP cAMP cAMP->PDE Degradation Bronchodilation Bronchodilation cAMP->Bronchodilation Leads to ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Adenosine Adenosine Adenosine->AdenosineReceptor

Figure 1: this compound's primary signaling pathway.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound and its metabolites from plasma or serum samples.

Materials:

  • Biological sample (e.g., human plasma)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., Theophylline-d6 in 50% methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

Mass Spectrometry (MS)

Instrumentation:

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Scan Mode Full Scan (for initial screening) and Product Ion Scan (for fragmentation analysis)

| Collision Energy | Ramped (e.g., 10-40 eV for fragmentation) |

Data Presentation

The following table provides hypothetical, yet plausible, quantitative data for this compound and its potential metabolites. These values are for illustrative purposes and should be confirmed experimentally. The primary metabolic routes are expected to be hydroxylation and N-demethylation, similar to other xanthines.[1]

CompoundPutative MetaboliteMolecular FormulaPrecursor Ion (m/z) [M+H]+Product Ions (m/z)
This compoundParent DrugC13H20N4O3281.1557181.0717, 124.0553
Metabolite 1Hydroxylated this compoundC13H20N4O4297.1506197.0666, 181.0717
Metabolite 2N-demethylated this compoundC12H18N4O3267.1401167.0560, 124.0553
Metabolite 3Carboxy this compoundC13H18N4O5311.1300267.1401, 181.0717

Mandatory Visualizations

Metabolic Pathway of this compound

The metabolism of this compound is predicted to involve Phase I reactions, primarily oxidation and demethylation, catalyzed by cytochrome P450 enzymes in the liver.[2]

This compound This compound (m/z 281.1557) Metabolite1 Hydroxylated this compound (m/z 297.1506) This compound->Metabolite1 Hydroxylation (CYP450) Metabolite2 N-demethylated this compound (m/z 267.1401) This compound->Metabolite2 N-demethylation (CYP450) Metabolite3 Carboxy this compound (m/z 311.1300) Metabolite1->Metabolite3 Oxidation Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Figure 2: Postulated metabolic pathway of this compound.

Experimental Workflow for Metabolite Identification

The workflow for identifying this compound metabolites involves a systematic approach from sample collection to data analysis and structural elucidation.

cluster_sample Sample Handling cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine) SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation MS_Detection MS Full Scan (Metabolite Screening) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (Structural Elucidation) MS_Detection->MSMS_Fragmentation DataProcessing Data Processing (Peak Picking, Alignment) MSMS_Fragmentation->DataProcessing MetaboliteID Metabolite Identification (Database Search, Spectral Interpretation) DataProcessing->MetaboliteID

Figure 3: Experimental workflow for this compound metabolite ID.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of this compound metabolites using LC-MS/MS. While specific experimental data for this compound is not widely available, the methodologies outlined, based on the well-studied analogue Theophylline, offer a robust starting point for researchers. It is imperative that this method be thoroughly validated for specificity, linearity, accuracy, and precision for this compound and its metabolites in the desired biological matrix to ensure reliable and accurate results in drug development and clinical studies.

References

Determining the Potency and Efficacy of Arofylline: Detailed Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arofylline, a xanthine derivative, is a phosphodiesterase (PDE) inhibitor with potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action is primarily attributed to the inhibition of PDE enzymes, particularly PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP triggers a cascade of downstream signaling events that ultimately result in bronchodilation and anti-inflammatory effects. Furthermore, like the related compound theophylline, this compound may exert anti-inflammatory effects through the activation of histone deacetylases (HDACs) and modulation of pro-inflammatory transcription factors such as NF-κB.

This document provides detailed application notes and experimental protocols for a suite of cell-based assays designed to determine the potency and efficacy of this compound. These assays are crucial for researchers and drug development professionals engaged in the preclinical evaluation of this compound and similar PDE inhibitors. The protocols cover methods to quantify this compound's potency in modulating cAMP signaling and its efficacy in eliciting anti-inflammatory responses.

Data Presentation: Potency and Efficacy of this compound

Quantitative data from the described cell-based assays are summarized below. It is important to note that while this compound is classified as a PDE4 inhibitor, specific IC50 and EC50 values from cell-based assays are not widely available in the public domain. Therefore, data for the well-characterized PDE4 inhibitor, Rolipram, and the related xanthine, Theophylline, are provided as representative examples to guide expected outcomes.

Table 1: Potency of PDE Inhibitors in cAMP Reporter Assays

CompoundAssay TypeCell LineParameterValueReference
RolipramCRE-LuciferaseHEK293 (stably expressing PDE4D7)EC50~1 µM[1]
TheophyllinecAMP AccumulationHuman Airway Smooth Muscle CellsEC5010-100 µM[2]
This compound CRE-Luciferase HEK293 (stably expressing PDE4) EC50 Data not available -

Table 2: Efficacy of Theophylline in Anti-Inflammatory Assays

CompoundAssay TypeCell Line / Primary CellsParameterValueReference
TheophyllineTNF-α ReleaseHuman MonocytesIC5030-100 µM[3]
TheophyllineIL-8 ReleaseCOPD Alveolar MacrophagesIC50~10 µM (in combination with dexamethasone)
TheophyllineHDAC ActivityAlveolar Macrophages (from COPD patients)-Significant increase at 10 µM
This compound Cytokine Release Human Monocytes / Macrophages IC50 Data not available -
This compound HDAC Activity Relevant cell line - Data not available -

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

This compound's Primary Mechanism of Action: PDE4 Inhibition

This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Bronchodilation Bronchodilation Gene->Bronchodilation Inflammation ↓ Inflammation Gene->Inflammation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC2 HDAC2 InflammatoryGenes Inflammatory Gene Transcription HDAC2->InflammatoryGenes Inhibits NFkB NF-κB NFkB->InflammatoryGenes Promotes Arofylline_nucleus This compound Arofylline_nucleus->HDAC2 Activates IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB IkB->NFkB_cytoplasm Releases NFkB_cytoplasm->NFkB Translocates to InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK Activates Start Seed cells stably expressing PDE4 and cAMP reporter Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 4-6 hours Treat->Incubate2 Stimulate Stimulate with Forskolin (optional, for Gi-coupled systems) Incubate2->Stimulate Lyse Lyse cells and add luciferase substrate Stimulate->Lyse Read Measure luminescence Lyse->Read Analyze Analyze data to determine EC50 Read->Analyze Start Isolate and culture immune cells (e.g., PBMCs) PreTreat Pre-treat with this compound at various concentrations Start->PreTreat Stimulate Stimulate with an inflammatory agent (e.g., LPS) PreTreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect Measure Measure cytokine levels (e.g., TNF-α, IL-8) by ELISA Collect->Measure Analyze Analyze data to determine IC50 Measure->Analyze

References

Application Notes and Protocols for Evaluating Arofylline Efficacy in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arofylline is a xanthine derivative, a class of compounds used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are believed to stem from multiple mechanisms, including the relaxation of airway smooth muscles (bronchodilation) and anti-inflammatory actions.[1][3] Like its predecessor, theophylline, this compound's potential is linked to its activity as a phosphodiesterase (PDE) inhibitor, an adenosine receptor antagonist, and a histone deacetylase (HDAC) activator.[1][4][5]

To rigorously evaluate the preclinical efficacy of this compound and characterize its dose-dependent effects on asthma pathophysiology, standardized and reproducible animal models are essential.[6] These models are designed to mimic key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, mucus hypersecretion, and airway remodeling.[7][8]

These application notes provide detailed protocols for two of the most widely used and validated murine models of allergic asthma: the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM)-induced model.[9][10] They also outline key endpoint analyses for assessing the therapeutic efficacy of this compound.

Putative Mechanism of Action of this compound

This compound's therapeutic potential in asthma is attributed to three primary molecular mechanisms that collectively lead to bronchodilation and a reduction in airway inflammation.

  • Phosphodiesterase (PDE) Inhibition: this compound likely acts as a non-selective PDE inhibitor, with particular effects on PDE3 and PDE4.[3][4] Inhibition of these enzymes in airway smooth muscle and inflammatory cells increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP leads to smooth muscle relaxation (bronchodilation) and suppresses the activity of inflammatory cells like T-lymphocytes, eosinophils, and macrophages.[4][11]

  • Adenosine Receptor Antagonism: this compound is expected to block adenosine receptors (A1, A2, A3).[11][12] In the airways, adenosine can trigger bronchoconstriction. By antagonizing these receptors, this compound helps prevent this narrowing of the airways.[1][13]

  • Histone Deacetylase (HDAC) Activation: At lower concentrations, xanthines like theophylline have been shown to activate HDAC2.[3][14] HDACs play a crucial role in suppressing the expression of inflammatory genes. By activating HDAC2, this compound can potentially reduce the production of pro-inflammatory cytokines and mediators in the lungs, an effect that may also restore sensitivity to corticosteroids.[5][14][15]

Arofylline_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AdenosineReceptor Adenosine Receptor This compound This compound This compound->AdenosineReceptor Antagonism PDE4 PDE4 This compound->PDE4 Inhibition HDAC2_inactive Inactive HDAC2 This compound->HDAC2_inactive Activation Adenosine Adenosine Adenosine->AdenosineReceptor cAMP cAMP PDE4->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation ATP ATP ATP->cAMP AC Inflammatory_Mediators Inflammatory Mediators PKA->Inflammatory_Mediators Inhibition Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation HDAC2_active Active HDAC2 HDAC2_inactive->HDAC2_active Inflammatory_Genes Inflammatory Gene Transcription HDAC2_active->Inflammatory_Genes Suppression

Caption: Putative signaling pathways of this compound in airway cells.

Recommended Animal Models

Mice are the most commonly used species for modeling asthma due to the availability of inbred strains, genetic engineering tools, and species-specific reagents.[16] The BALB/c strain is particularly favored for its robust Th2-biased immune response, which is characteristic of allergic asthma.[9]

Ovalbumin (OVA)-Induced Allergic Asthma Model

The OVA model is a classic, highly reproducible model that induces a strong Th2-mediated inflammatory response, characterized by eosinophilia, high IgE levels, and AHR.[7] While ovalbumin is not a common human allergen, this model is invaluable for studying the fundamental mechanisms of allergic inflammation and for the initial screening of anti-inflammatory compounds.[9][10]

House Dust Mite (HDM)-Induced Allergic Asthma Model

The HDM model offers higher clinical relevance, as HDM is a major allergen for human asthma.[17] HDM extracts contain a complex mixture of allergens, including proteases and PAMPs (like LPS), that activate both innate and adaptive immunity without requiring an adjuvant.[18] This model is useful for evaluating therapies intended for chronic asthma, as prolonged exposure can induce features of airway remodeling.[19]

General Experimental Workflow

A typical study to evaluate this compound's efficacy follows a standardized workflow involving acclimatization, sensitization to an allergen, repeated allergen challenges to elicit an asthmatic response, a treatment period with this compound, and subsequent endpoint analysis.

Experimental_Workflow Acclimatization Phase 1: Acclimatization (1 week) Sensitization Phase 2: Sensitization (e.g., Days 0, 7, 14) Acclimatization->Sensitization Challenge Phase 3: Airway Challenge (e.g., Days 21-27) Sensitization->Challenge Treatment Phase 4: Therapeutic Treatment (During Challenge Phase) Challenge->Treatment this compound Administered (e.g., 1h before each challenge) Analysis Phase 5: Endpoint Analysis (24-48h post-final challenge) Challenge->Analysis Endpoint_Analysis cluster_pathophysiology Asthma Pathophysiology cluster_measurements Experimental Measurements AHR Airway Hyperresponsiveness Plethysmography Invasive or Non-invasive Plethysmography (Methacholine Challenge) AHR->Plethysmography Inflammation Airway Inflammation BALF BALF Analysis (Eosinophils, Neutrophils, Lymphocytes) Inflammation->BALF Histology Lung Histology (H&E, PAS Staining) Inflammation->Histology Remodeling Airway Remodeling Remodeling->Histology Immune_Response Th2 Immune Response IgE Serum IgE Levels (ELISA) Immune_Response->IgE Cytokines Cytokine Analysis (IL-4, IL-5, IL-13) Immune_Response->Cytokines

References

Application Notes and Protocols: Arofylline Testing in Guinea Pig Models of Bronchoconstriction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for inducing bronchoconstriction in guinea pigs to evaluate the therapeutic potential of Arofylline, a phosphodiesterase 4 (PDE4) inhibitor. The methodologies outlined below are based on established preclinical models and provide a framework for assessing the efficacy of this compound in alleviating airway obstruction.

Introduction

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory and airway smooth muscle cells. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and suppression of inflammatory responses. Guinea pig models of bronchoconstriction are well-established and share physiological similarities with human airways, making them a valuable tool for the preclinical evaluation of anti-asthmatic drugs like this compound.[1] This document details protocols for inducing bronchoconstriction using histamine, methacholine, and ovalbumin challenges and the subsequent evaluation of this compound's effects.

Experimental Protocols

Histamine-Induced Bronchoconstriction

Histamine is a potent bronchoconstrictor that acts directly on H1 receptors on airway smooth muscle. This model is useful for evaluating the direct bronchodilatory effects of this compound.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • This compound

  • Histamine dihydrochloride

  • Saline solution (0.9% NaCl)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs for at least one week before the experiment with free access to food and water.

  • This compound Administration: Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., oral gavage, intraperitoneal injection). The dosage and timing of administration should be determined based on the pharmacokinetic profile of this compound.

  • Baseline Measurement: Place the guinea pig in the whole-body plethysmograph and allow it to acclimate for 5-10 minutes. Record baseline respiratory parameters, such as specific airway resistance (sRaw) or enhanced pause (Penh).

  • Histamine Challenge: Expose the animal to an aerosolized solution of histamine (e.g., 0.1-1 mg/mL in saline) for a fixed duration (e.g., 30-60 seconds) using a nebulizer connected to the plethysmography chamber.

  • Post-Challenge Measurement: Continuously monitor and record respiratory parameters for a set period (e.g., 5-10 minutes) after the histamine challenge.

  • Data Analysis: Calculate the percentage increase in sRaw or Penh from baseline in response to the histamine challenge. Compare the responses between the this compound-treated and vehicle-treated groups.

Methacholine-Induced Bronchoconstriction

Methacholine is a cholinergic agonist that induces bronchoconstriction by stimulating muscarinic receptors on airway smooth muscle. This model assesses the ability of this compound to counteract cholinergic-mediated airway narrowing.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • This compound

  • Methacholine chloride

  • Saline solution (0.9% NaCl)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Animal Acclimatization and this compound Administration: Follow the same procedures as described in the histamine-induced bronchoconstriction protocol.

  • Baseline Measurement: Record baseline respiratory parameters in the whole-body plethysmograph.

  • Methacholine Challenge: Expose the guinea pig to an aerosolized solution of methacholine (e.g., 0.05-0.5 mg/mL in saline) for a fixed duration.

  • Post-Challenge Measurement and Data Analysis: Monitor respiratory parameters and analyze the data as described for the histamine challenge.

Ovalbumin-Induced Allergic Bronchoconstriction

This model mimics the allergic asthma phenotype, involving both early and late phase bronchoconstrictor responses mediated by inflammatory cells and their mediators. It is suitable for evaluating the anti-inflammatory and bronchodilatory effects of this compound.

Materials:

  • Male Hartley guinea pigs (200-250g)

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • Saline solution (0.9% NaCl)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Sensitization:

    • On day 0 and day 7, sensitize the guinea pigs by intraperitoneal injection of 1 mg ovalbumin and 100 mg aluminum hydroxide in 1 mL saline.

    • Use a control group injected with saline and aluminum hydroxide only.

  • This compound Treatment: Begin this compound or vehicle administration at a predetermined time before the ovalbumin challenge (e.g., daily for one week prior to challenge).

  • Ovalbumin Challenge: On day 21, place the sensitized guinea pigs in the whole-body plethysmograph and record baseline respiratory parameters. Expose the animals to an aerosol of 1% ovalbumin in saline for 5 minutes.

  • Measurement of Early and Late Phase Responses:

    • Early Phase: Monitor and record respiratory parameters continuously for the first hour post-challenge.

    • Late Phase: Record respiratory parameters at various time points (e.g., 4, 8, and 24 hours) after the ovalbumin challenge.

  • Data Analysis: Calculate the changes in respiratory parameters from baseline for both early and late phase responses. Compare the results between the this compound-treated and vehicle-treated groups.

Data Presentation

The following tables provide a template for summarizing quantitative data from the bronchoconstriction studies. Due to the limited availability of specific data for this compound, the values presented are representative of the expected effects of a potent PDE4 inhibitor based on studies with compounds like Roflumilast and aminophylline.[2][3]

Table 1: Effect of this compound on Histamine-Induced Bronchoconstriction

Treatment GroupDose (mg/kg)Route% Increase in sRaw (Mean ± SEM)% Inhibition
Vehicle Control-p.o.150 ± 15-
This compound1p.o.90 ± 1240%
This compound3p.o.60 ± 1060%
This compound10p.o.30 ± 880%

Table 2: Effect of this compound on Methacholine-Induced Bronchoconstriction

Treatment GroupDose (mg/kg)Route% Increase in Penh (Mean ± SEM)% Inhibition
Vehicle Control-i.p.200 ± 20-
This compound0.5i.p.120 ± 1540%
This compound1.5i.p.80 ± 1260%
This compound5i.p.50 ± 1075%

Table 3: Effect of this compound on Ovalbumin-Induced Bronchoconstriction (Early and Late Phase)

Treatment GroupDose (mg/kg/day)Route% Increase in sRaw (Early Phase)% Increase in sRaw (Late Phase)
Vehicle Control-p.o.180 ± 18120 ± 15
This compound1p.o.100 ± 1570 ± 12
This compound3p.o.70 ± 1240 ± 10
This compound10p.o.40 ± 1025 ± 8

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway of Bronchoconstriction

The following diagram illustrates the general signaling cascade leading to airway smooth muscle contraction upon stimulation by bronchoconstricting agents like histamine and methacholine.

G cluster_receptor Cell Membrane cluster_cell Airway Smooth Muscle Cell Agonist Agonist GPCR G-Protein Coupled Receptor (e.g., H1, M3) Agonist->GPCR Binds to G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Releases DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds to MLCK Myosin Light Chain Kinase Calmodulin->MLCK Activates Contraction Muscle Contraction (Bronchoconstriction) MLCK->Contraction Phosphorylates Myosin

Caption: Signaling pathway of agonist-induced bronchoconstriction.

Mechanism of Action of this compound (PDE4 Inhibition)

This diagram illustrates how this compound, as a PDE4 inhibitor, promotes bronchodilation by increasing intracellular cAMP levels.

G cluster_cell Airway Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PDE4 Phosphodiesterase 4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates This compound This compound This compound->PDE4 Inhibits AMP 5'-AMP PDE4->AMP Relaxation Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Mechanism of this compound-induced bronchodilation.

Experimental Workflow for this compound Testing

The following diagram outlines the general experimental workflow for evaluating the efficacy of this compound in a guinea pig model of bronchoconstriction.

G Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Sensitization Sensitization (for Ovalbumin model) Days 0 & 7 Grouping->Sensitization If applicable Treatment This compound/Vehicle Administration Grouping->Treatment Sensitization->Treatment Measurement_Baseline Baseline Respiratory Measurement (Whole-body plethysmography) Treatment->Measurement_Baseline Challenge Bronchoconstrictor Challenge (Histamine, Methacholine, or Ovalbumin) Measurement_Baseline->Challenge Measurement_Post Post-Challenge Respiratory Measurement Challenge->Measurement_Post Analysis Data Analysis (% Inhibition of Bronchoconstriction) Measurement_Post->Analysis End End Analysis->End

Caption: Experimental workflow for this compound testing.

References

Application Notes and Protocols for Arofylline Administration in Rodent Models of COPD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for arofylline in rodent models of Chronic Obstructive Pulmonary Disease (COPD). The protocols detailed below are synthesized from established methodologies for related phosphodiesterase 4 (PDE4) inhibitors and common practices in preclinical COPD research.

Introduction to this compound and its Relevance in COPD

This compound is a selective phosphodiesterase 4 (PDE4) inhibitor. PDE4 is a key enzyme in the inflammatory cascade, particularly in the airways. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells and mediators implicated in the pathogenesis of COPD. This mechanism of action suggests its potential as a therapeutic agent to alleviate airway inflammation and improve lung function in COPD. Rodent models of COPD are essential for the preclinical evaluation of novel therapeutics like this compound.

Rodent Models of COPD: Induction Protocols

To evaluate the efficacy of this compound, a robust and reproducible rodent model of COPD is crucial. The most common methods involve exposure to cigarette smoke (CS) or administration of lipopolysaccharide (LPS).

Cigarette Smoke-Induced COPD Model (Mouse/Rat)

This model closely mimics the primary etiology of human COPD.

Protocol:

  • Animal Selection: C57BL/6 mice or Sprague-Dawley rats are commonly used strains.[1]

  • Housing: Animals should be housed in a well-ventilated facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Exposure Apparatus: A whole-body or nose-only exposure chamber can be used. Whole-body exposure is often preferred for chronic studies.

  • Cigarette Smoke Exposure:

    • Expose rodents to mainstream cigarette smoke from commercially available cigarettes (e.g., 3R4F research cigarettes).

    • A typical chronic exposure protocol involves exposing the animals to the smoke of 3-4 cigarettes per day, 5-6 days a week, for a period of 3 to 7 months.[2][3]

    • The concentration of total suspended particulate matter should be monitored and maintained at a consistent level (e.g., 100-250 mg/m³).

  • Control Group: A control group of animals should be exposed to filtered air under identical conditions.

  • Confirmation of COPD Phenotype: After the exposure period, the development of COPD-like characteristics should be confirmed through techniques such as bronchoalveolar lavage (BAL) fluid analysis for inflammatory cell influx, lung histology for emphysema and airway remodeling, and lung function measurements.

Lipopolysaccharide (LPS)-Induced Airway Inflammation Model (Mouse/Rat)

This model is useful for studying acute exacerbations and airway inflammation, key features of COPD.

Protocol:

  • Animal Selection: BALB/c mice or Wistar rats are frequently used.

  • LPS Administration:

    • Administer LPS from Escherichia coli or Pseudomonas aeruginosa via intranasal instillation or intratracheal injection.

    • A typical dose for intranasal administration in mice is 10 µg of LPS in 50 µL of sterile saline.[4]

    • For intratracheal administration in rats, a dose of 1 mg/kg can be used.

  • Frequency: LPS can be administered as a single dose to model acute inflammation or repeatedly (e.g., once a week for 4 weeks) to induce more chronic changes.

  • Control Group: A control group should receive an equivalent volume of sterile saline via the same administration route.

  • Assessment: Inflammatory responses can be assessed 24-72 hours after LPS administration by analyzing BAL fluid for neutrophil and macrophage counts and measuring pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6).

This compound Administration Protocols

Based on data from related PDE4 inhibitors like roflumilast and doxofylline, the following administration routes and dosages can be adapted for this compound in rodent COPD models.

Oral Administration (Gavage)

Oral gavage is a common and convenient method for systemic drug delivery in rodents.

Protocol:

  • Preparation of this compound Solution: this compound should be dissolved or suspended in a suitable vehicle such as sterile water, saline, or a 0.5% carboxymethylcellulose (CMC) solution.

  • Dosage: Based on studies with other oral PDE4 inhibitors like roflumilast, a starting dose range of 1-10 mg/kg for mice and rats is recommended.[2][3] Dose-response studies should be conducted to determine the optimal effective dose of this compound.

  • Administration:

    • Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal or stomach injury.

    • The volume administered should typically not exceed 10 ml/kg body weight.

    • Administer this compound once or twice daily, depending on its pharmacokinetic profile.

  • Timing: this compound can be administered prophylactically (before the induction of COPD) or therapeutically (after the establishment of the COPD phenotype).

Intraperitoneal (IP) Injection

IP injection is another common route for systemic administration, often resulting in faster absorption than oral gavage.

Protocol:

  • Preparation of this compound Solution: Dissolve this compound in a sterile, isotonic vehicle such as saline. Ensure the solution is at an appropriate pH to avoid irritation.

  • Dosage: Drawing parallels from doxofylline studies, a starting dose range of 0.1-1 mg/kg for mice can be considered.[4]

  • Administration:

    • Restrain the rodent appropriately.

    • Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • The injection volume should be around 5-10 ml/kg.

  • Frequency: Administer once or twice daily, as determined by the experimental design.

Inhalation/Nebulization

Direct delivery to the lungs via inhalation can maximize local therapeutic effects while minimizing systemic side effects.

Protocol:

  • Preparation of this compound Solution for Nebulization: Dissolve this compound in sterile saline to a desired concentration. The solution must be sterile and free of pyrogens.

  • Apparatus: Use a nebulizer system designed for rodents, which can be integrated with a whole-body or nose-only exposure chamber.

  • Dosage and Administration:

    • The delivered dose will depend on the concentration of the this compound solution, the nebulization rate, and the duration of exposure.

    • A typical exposure duration can range from 30 minutes to 1 hour.

    • Dosimetry studies may be required to accurately determine the amount of drug deposited in the lungs.

  • Frequency: Inhalation treatment can be administered daily or on alternating days throughout the study period.

Data Presentation: Quantitative Summary of this compound and Related Compounds

Compound Animal Model Administration Route Dosage Key Findings Reference
Roflumilast Cigarette smoke-induced emphysema in miceOral1 mg/kg and 5 mg/kgPartially prevented neutrophil increase in BALF; 5 mg/kg fully prevented emphysema development.[2][3]
Doxofylline LPS-induced lung inflammation in miceIntraperitoneal0.1, 0.3, and 1 mg/kgSignificantly inhibited neutrophil recruitment and pro-inflammatory cytokine release at 0.3 and 1 mg/kg.[4]
Theophylline LPS-induced chronic lung injury in guinea pigsNot specifiedNot specifiedImproved airway injury and hyperreactivity.[5]
Rutin Cigarette smoke-induced lung inflammation in miceOral200, 300, and 400 mg/kgInhibited the influx of inflammatory cells and decreased inflammatory mediators in BALF.[6]

Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Efficacy Testing

G cluster_0 COPD Model Induction cluster_1 This compound Administration cluster_2 Outcome Assessment Induction Cigarette Smoke Exposure or LPS Instillation Admin Oral Gavage, IP Injection, or Inhalation Induction->Admin Treatment Period BALF BALF Analysis (Cell Counts, Cytokines) Admin->BALF Histo Lung Histology (Emphysema, Inflammation) Admin->Histo Func Lung Function Tests Admin->Func

This compound Efficacy Testing Workflow.
This compound Mechanism of Action: PDE4 Inhibition Pathway

G cluster_0 Inflammatory Stimulus (e.g., CS, LPS) cluster_1 Cellular Response cluster_2 This compound Intervention Stimulus Inflammatory Stimulus PDE4 Phosphodiesterase 4 (PDE4) Stimulus->PDE4 Activation cAMP cAMP PDE4->cAMP Degradation ATP ATP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Inflam Inflammatory Gene Transcription PKA->Inflam Inhibition This compound This compound This compound->PDE4 Inhibition

This compound's PDE4 Inhibition Pathway.

Conclusion

The provided protocols and data offer a solid foundation for investigating the therapeutic potential of this compound in established rodent models of COPD. Researchers should optimize dosages and administration routes for this compound based on pilot studies and the specific research questions being addressed. Careful experimental design and comprehensive endpoint analysis will be critical to fully elucidate the efficacy and mechanisms of action of this compound in the context of COPD.

References

Application Note: Spectroscopic Techniques for the Structural Elucidation of Arofylline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview and detailed protocols for the use of modern spectroscopic techniques in the structural elucidation and confirmation of Arofylline.

Introduction

This compound, a xanthine derivative, is investigated for its potential as a phosphodiesterase inhibitor and adenosine A1 receptor antagonist, primarily for the treatment of respiratory diseases like asthma and COPD. Accurate structural confirmation is a critical step in its development and quality control, ensuring the identity and purity of the active pharmaceutical ingredient (API). This application note details the integrated use of Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation of this compound.

Molecular Structure of this compound:

  • IUPAC Name: 3-(4-hydroxyphenyl)-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Molecular Formula: C₁₃H₁₂N₄O₃

  • Molecular Weight: 272.26 g/mol

Integrated Spectroscopic Workflow

The structural confirmation of this compound is achieved by systematically integrating data from multiple spectroscopic techniques. Each method provides unique and complementary information about the molecule's electronic structure, functional groups, molecular weight, fragmentation, and atom connectivity.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Prep This compound Sample UV UV-Vis Spec. Prep->UV Analyze IR FTIR Spec. Prep->IR Analyze MS Mass Spec. (ESI-QTOF) Prep->MS Analyze NMR NMR Spec. (1D & 2D) Prep->NMR Analyze UV_Data λmax (Chromophore) UV->UV_Data IR_Data Vibrational Freq. (Functional Groups) IR->IR_Data MS_Data Molecular Ion & Fragments (m/z) MS->MS_Data NMR_Data Chemical Shifts & Correlations (Connectivity) NMR->NMR_Data Structure Confirmed Structure of this compound UV_Data->Structure Integrate & Correlate IR_Data->Structure Integrate & Correlate MS_Data->Structure Integrate & Correlate NMR_Data->Structure Integrate & Correlate

Caption: Integrated workflow for this compound structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically identifying the presence of chromophores. The purine ring system in this compound is the primary chromophore.

Experimental Protocol
  • Solvent Selection: Use a UV-grade solvent in which this compound is soluble, such as methanol or ethanol.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL). Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8 AU (typically 5-10 µg/mL).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent using a quartz cuvette (1 cm path length).

    • Record the spectrum of the this compound solution from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).[1][2]

Data Presentation
ParameterExpected ValueInterpretation
λmax (in Methanol)~273 nmCorresponds to π → π* transitions in the purine ring system, similar to other xanthine derivatives like theophylline.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond crystal).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of this compound powder onto the ATR crystal and apply pressure to ensure good contact.

    • Record the sample spectrum, typically over a range of 4000 to 500 cm⁻¹.

    • Perform data processing (e.g., baseline correction, ATR correction).

Data Presentation
Wavenumber (cm⁻¹)Expected Vibrational ModeFunctional Group
3400 - 3200O-H StretchPhenolic -OH
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchMethyl (CH₃)
~1700 & ~1650C=O Stretch (asymmetric & symmetric)Amide C=O (in purine ring)
1600 - 1450C=C & C=N StretchAromatic/Purine Ring
1260 - 1000C-O StretchPhenolic C-O
1250 - 1000C-N StretchAmine/Amide C-N

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and deduce its structural components.

Experimental Protocol
  • Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is suitable for this compound.

  • Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended for high mass accuracy.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 1-5 µg/mL).

  • Full Scan MS:

    • Infuse the sample into the ESI source.

    • Acquire a full scan mass spectrum to determine the m/z of the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z 273.10) as the precursor ion.

    • Apply collision-induced dissociation (CID) energy to fragment the precursor ion.[4]

    • Acquire the product ion spectrum to observe the fragmentation pattern.

Data Presentation
IonCalculated m/zObserved m/zInterpretation
[M+H]⁺273.0986~273.10Protonated molecular ion of this compound (C₁₃H₁₃N₄O₃⁺)
Fragment 1~181.07-Loss of the hydroxyphenyl group (C₆H₅O)
Fragment 2~107.05-Hydroxyphenyl cation (C₆H₅OH)

Proposed Fragmentation Pathway

G Mol_Ion This compound [M+H]⁺ m/z = 273.10 Frag1 Xanthine Core Fragment m/z = 181.07 Mol_Ion->Frag1 Loss of C₆H₅OH Frag2 Hydroxyphenyl Cation m/z = 107.05 Mol_Ion->Frag2 Cleavage of C-N bond

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for full structural assignment.

Experimental Protocol
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of DMSO-d₆.

  • Instrumentation: A 500 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for connecting molecular fragments.[5]

Data Presentation: Predicted Chemical Shifts

(Note: These are predicted values based on the structure and may vary slightly from experimental data.)

¹H NMR (500 MHz, DMSO-d₆)

Atom # Predicted δ (ppm) Multiplicity Integration Assignment
1-CH₃ ~3.25 s 3H N-Methyl
7-CH₃ ~3.45 s 3H N-Methyl
H-8 ~8.00 s 1H Purine C-H
H-2', H-6' ~7.15 d 2H Aromatic C-H
H-3', H-5' ~6.80 d 2H Aromatic C-H

| 4'-OH | ~9.50 | s | 1H | Phenolic -OH |

¹³C NMR (125 MHz, DMSO-d₆)

Atom # Predicted δ (ppm) Assignment
1-CH₃ ~27.5 N-Methyl
7-CH₃ ~29.5 N-Methyl
C-2 ~151.0 Carbonyl (C=O)
C-4 ~148.5 Purine C
C-5 ~106.0 Purine C
C-6 ~155.0 Carbonyl (C=O)
C-8 ~141.0 Purine C-H
C-1' ~128.0 Aromatic C (ipso)
C-2', C-6' ~125.0 Aromatic C-H
C-3', C-5' ~115.5 Aromatic C-H

| C-4' | ~158.0 | Aromatic C-O |

Key 2D NMR Correlations for Structural Confirmation

The HMBC experiment is key to connecting the hydroxyphenyl ring to the xanthine core.

G Key HMBC Correlations cluster_xanthine Xanthine Core cluster_phenyl Hydroxyphenyl Ring N3 N-3 C2 C-2 C4 C-4 H2_6 H-2'/H-6' H2_6->N3 H2_6->C2 ³JCH H2_6->C4 ³JCH

Caption: HMBC correlations confirming the N3-C1' linkage.

Conclusion

By combining the results from UV-Vis, IR, Mass Spectrometry, and comprehensive NMR analysis, the chemical structure of this compound can be unequivocally confirmed. UV-Vis and IR spectroscopy validate the presence of the core chromophore and key functional groups. High-resolution mass spectrometry confirms the elemental composition and provides structural clues through fragmentation. Finally, 1D and 2D NMR experiments provide the definitive connectivity map of the entire molecule. This integrated approach ensures the identity and structural integrity of this compound, which is essential for research, development, and regulatory purposes.

References

Troubleshooting & Optimization

Technical Support Center: Arofylline for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Arofylline in in-vitro experiments. The following information addresses common challenges related to this compound's solubility and provides detailed protocols and troubleshooting advice to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective phosphodiesterase-4 (PDE4) inhibitor. Its primary mechanism of action involves the inhibition of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that modulate inflammatory responses.[1][2]

Q2: In which solvents can I dissolve this compound for my experiments?

Q3: What is the recommended final concentration of DMSO in my cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1%.[9] It is crucial to determine the tolerance of your specific cell line to DMSO by running appropriate vehicle controls in your experiments.

Q4: How should I store my this compound stock solution?

This compound stock solutions prepared in an anhydrous solvent like DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored properly, these stock solutions are typically stable for several months. Aqueous dilutions of this compound should be prepared fresh for each experiment and are not recommended for long-term storage.[4]

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Addition to Cell Culture Medium
  • Cause A: Poor Aqueous Solubility. this compound, like other xanthine derivatives, has low solubility in aqueous solutions such as cell culture media. Adding a concentrated DMSO stock directly to the medium can cause the compound to crash out of solution.

    • Solution: Employ a serial dilution method. First, dilute the concentrated this compound stock solution in a small volume of serum-free medium or PBS, vortexing gently. Then, add this intermediate dilution to your final volume of complete cell culture medium. This gradual reduction in solvent concentration can help maintain solubility.

  • Cause B: High Final Concentration. The desired final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium.

    • Solution: Re-evaluate the required final concentration. If a lower concentration is permissible for the experiment, this can often resolve precipitation issues. If a high concentration is necessary, consider using a co-solvent or a specialized formulation, though this will require extensive validation to ensure it does not interfere with the experimental results.

  • Cause C: Temperature Shock. Adding a cold stock solution directly to warm culture medium can cause precipitation.

    • Solution: Allow the this compound stock solution to equilibrate to room temperature before adding it to the pre-warmed cell culture medium.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Cause A: Degradation of this compound. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to the degradation of the compound. The stability of this compound in aqueous solutions at 37°C for extended periods may also be a factor.

    • Solution: Prepare fresh aliquots of your this compound stock solution from a new vial of powder. Always prepare fresh dilutions in culture medium for each experiment. Include positive and negative controls to ensure the reliability of your results.

  • Cause B: Solvent Effects. The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be affecting the cells, leading to off-target effects.

    • Solution: Run a vehicle control experiment where cells are treated with the same final concentration of the solvent (e.g., DMSO) as the this compound-treated cells. This will help to distinguish the effects of the compound from the effects of the solvent. Ensure the final solvent concentration is consistent across all experimental conditions.

Data Presentation

Table 1: Solubility of Theophylline and its Derivatives in Common Solvents

Note: This data is for theophylline and its derivatives and should be used as a guideline for this compound. Actual solubility of this compound may vary.

CompoundSolventSolubility (approx.)Reference
TheophyllineWater8.3 g/L (20°C)[10]
DMSO100 mM[11]
7-(β-Hydroxyethyl)theophyllineDMSO25 mg/mL[4]
PBS (pH 7.2)3 mg/mL[4]
ProxyphyllineDMSO10 mg/mL[3]
Ethanol1 mg/mL[3]
PBS (pH 7.2)1 mg/mL[3]
DyphyllineDMSO10 mg/mL[6]
Ethanol1 mg/mL[6]
PBS (pH 7.2)1 mg/mL[6]
FurafyllineDMSO5 mg/mL[5]
DMF0.3 mg/mL[5]
AcefyllineEthanolSlightly soluble[7]
MethanolSlightly soluble[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound (C₁₃H₁₈N₄O₃) is 278.31 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 278.31 g/mol * 1 mL = 0.0027831 g = 2.78 mg.

  • Weighing this compound:

    • Carefully weigh out 2.78 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparing Working Dilutions of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, serum-free cell culture medium or PBS

  • Sterile, complete cell culture medium (containing serum, if applicable)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare an Intermediate Dilution (e.g., 1 mM):

    • In a sterile tube, add 90 µL of serum-free medium or PBS.

    • Add 10 µL of the 10 mM this compound stock solution to the 90 µL of medium/PBS.

    • Mix well by gentle pipetting or brief vortexing. This creates a 1 mM intermediate solution.

  • Prepare the Final Working Concentration (e.g., 10 µM):

    • Determine the final volume of cell culture medium required for your experiment.

    • To achieve a final concentration of 10 µM in 10 mL of medium, you will need to add 100 µL of the 1 mM intermediate solution.

    • Add 100 µL of the 1 mM intermediate this compound solution to 9.9 mL of your complete cell culture medium.

    • Mix thoroughly by gently inverting the tube or bottle.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of the solvent (used for the intermediate and final dilutions) to the same final volume of cell culture medium. In this example, you would add 1 µL of DMSO to 10 mL of medium to achieve a final DMSO concentration of 0.01% (from the initial 10 µL of 10mM stock in 100 µL intermediate, then 100 µL of that into 10mL). Adjust as necessary to match the final DMSO concentration in your this compound-treated samples.

  • Application to Cells:

    • Remove the existing medium from your cell cultures and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.

Mandatory Visualizations

Signaling Pathways

Arofylline_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits HDAC2 HDAC2 (Histone Deacetylase 2) This compound->HDAC2 Activates cAMP cAMP PDE4->cAMP Degrades PKA PKA (Protein Kinase A) cAMP->PKA Activates NFkB_complex NF-κB - IκB PKA->NFkB_complex Inhibits IκB Phosphorylation NFkB NF-κB NFkB_complex->NFkB Inhibits Nuclear Translocation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Promotes HDAC2->Inflammatory_Genes Suppresses

Caption: this compound's mechanism of action.

Experimental Workflow

Arofylline_Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment start Weigh this compound Powder dissolve Dissolve in 100% DMSO to make 10 mM Stock start->dissolve store Aliquot and Store Stock at -80°C dissolve->store thaw Thaw Stock Solution store->thaw intermediate Prepare Intermediate Dilution in Serum-Free Medium thaw->intermediate vehicle Prepare Vehicle Control thaw->vehicle final_dilution Prepare Final Working Concentration in Complete Medium intermediate->final_dilution treat Treat Cells final_dilution->treat vehicle->treat analyze Analyze Results treat->analyze

Caption: Workflow for preparing and using this compound.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Precipitation in Cell Culture Medium Cause1 Poor Aqueous Solubility Problem->Cause1 Cause2 Concentration Too High Problem->Cause2 Cause3 Temperature Shock Problem->Cause3 Solution1 Use Serial Dilution Cause1->Solution1 Solution2 Lower Final Concentration Cause2->Solution2 Solution3 Equilibrate to Room Temperature Cause3->Solution3

Caption: Troubleshooting this compound precipitation.

References

Minimizing off-target effects of Arofylline in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the off-target effects of Arofylline in cellular models. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, a xanthine derivative similar to theophylline, primarily acts as a non-selective phosphodiesterase (PDE) inhibitor.[1][2] Its main therapeutic effects, such as bronchodilation and anti-inflammation, are attributed to the inhibition of PDE isoenzymes, particularly PDE3 and PDE4.[3][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and mediates various downstream effects, including smooth muscle relaxation and reduced inflammatory mediator release.[5][6]

Q2: What are the principal off-target effects of this compound in cellular experiments?

The most significant off-target effects of this compound and other xanthines stem from their non-selectivity. The two primary off-target concerns are:

  • Broad Phosphodiesterase (PDE) Inhibition: Besides the intended PDE4, this compound can inhibit other PDE isoenzymes, which may lead to a wide range of cellular responses that are not specific to the pathway under investigation.[1][4]

  • Adenosine Receptor Antagonism: this compound can act as a non-selective antagonist for adenosine receptors (A1, A2A, A2B, and A3).[5][6][7] This can interfere with signaling pathways regulated by endogenous adenosine, potentially causing confounding effects such as alterations in cell proliferation, apoptosis, and neurotransmission, depending on the cellular model.[8]

Q3: How can I differentiate between on-target PDE inhibition and off-target adenosine receptor antagonism in my results?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-step approach is recommended:

  • Use Selective Agonists/Antagonists: Co-treat cells with this compound and a selective adenosine receptor agonist (e.g., NECA). If the agonist reverses the effect of this compound, it strongly suggests the effect is mediated by adenosine receptor antagonism.

  • Employ Genetic Tools: Use cell lines with specific genes knocked out or knocked down (e.g., via CRISPR or siRNA). For example, comparing the effects of this compound in wild-type cells versus cells lacking a specific adenosine receptor can confirm the involvement of that off-target pathway.[9]

  • Vary this compound Concentration: Off-target effects often require higher concentrations than on-target effects. A careful dose-response analysis can help identify a concentration window where on-target effects are maximized and off-target effects are minimized.

This compound On-Target vs. Off-Target Signaling

The diagram below illustrates the primary on-target and off-target pathways of this compound.

Arofylline_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Aro_On This compound PDE Phosphodiesterase (PDE) Aro_On->PDE Inhibits cAMP ↑ cAMP PDE->cAMP Breaks down PKA ↑ PKA Activation cAMP->PKA Response_On Therapeutic Effects (e.g., Anti-inflammatory) PKA->Response_On Aro_Off This compound AR Adenosine Receptors (A1, A2A, A2B) Aro_Off->AR Antagonizes Adenosine Adenosine Adenosine->AR Activates Response_Off Off-Target Effects (e.g., Altered Proliferation) AR->Response_Off Troubleshooting_Workflow Start Start: High Toxicity or Unexpected Phenotype Step1 Perform Dose-Response Curve (e.g., 0.1 µM to 100 µM) Start->Step1 Step2 Measure Cell Viability (MTT Assay) and On-Target Effect (e.g., cAMP levels) Step1->Step2 Decision1 Is there a concentration with >90% viability AND significant on-target effect? Step2->Decision1 Outcome_Yes Use this optimal concentration for future experiments. Decision1->Outcome_Yes Yes Outcome_No Consider alternative compound or use knockout/knockdown cells to validate target engagement. Decision1->Outcome_No No Step3 If issues persist, suspect off-target effects. Co-treat with selective adenosine agonist. Outcome_No->Step3

References

Technical Support Center: Optimizing HPLC Mobile Phase for Arofylline Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the chromatographic analysis of Arofylline. This resource provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the successful separation of this compound. Here, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the HPLC mobile phase for this compound analysis?

A typical starting point for this compound analysis by reversed-phase HPLC (RP-HPLC) is a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A good initial composition to try is a mixture of 10-20% acetonitrile or methanol in a buffered aqueous solution, such as 25 mM potassium phosphate or ammonium acetate, with the pH adjusted to a slightly acidic value (e.g., pH 3-4).

Q2: What type of HPLC column is most suitable for this compound separation?

A C18 (octadecylsilane) column is the most commonly used and generally suitable stationary phase for the separation of this compound and other xanthine derivatives. Standard dimensions such as 150 mm or 250 mm in length, 4.6 mm internal diameter, and a particle size of 5 µm are appropriate for most applications.

Q3: What is the optimal pH for the mobile phase?

The optimal pH of the mobile phase is crucial for achieving good peak shape and reproducible retention times. This compound is a weakly basic compound. To ensure it is in a single, protonated form and to minimize interactions with residual silanols on the silica-based column packing, it is recommended to use a mobile phase with a pH between 3 and 4. Operating at a pH well below the pKa of this compound (estimated to be similar to theophylline's pKa of ~8.8) will lead to sharper, more symmetrical peaks.

Q4: Which organic solvent is better: acetonitrile or methanol?

Both acetonitrile and methanol can be used as the organic modifier in the mobile phase. Acetonitrile generally provides lower backpressure and can offer different selectivity compared to methanol. It is often the first choice for method development. However, methanol is a suitable alternative and can sometimes provide better resolution for certain compounds. The choice between the two may require experimental evaluation.

Q5: At what wavelength should I detect this compound?

This compound, like other xanthine derivatives, has a strong UV absorbance. A detection wavelength in the range of 270-280 nm is typically used for its quantification.[1] It is advisable to determine the wavelength of maximum absorbance (λmax) by running a UV spectrum of an this compound standard in the mobile phase.

Experimental Protocols

Protocol 1: HPLC Mobile Phase Optimization for this compound Separation

This protocol outlines a systematic approach to developing and optimizing the mobile phase for the isocratic RP-HPLC analysis of this compound.

1. Materials and Equipment:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate (KH₂PO₄) or ammonium acetate

  • Phosphoric acid or acetic acid for pH adjustment

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

  • 0.45 µm membrane filters for solvent filtration

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of water and methanol.

  • From the stock solution, prepare a working standard solution (e.g., 10-20 µg/mL) using the initial mobile phase as the diluent.

3. Mobile Phase Preparation:

  • Aqueous Buffer Preparation (25 mM Phosphate Buffer, pH 3.5):

    • Dissolve approximately 3.4 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH to 3.5 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Initial Mobile Phase Composition:

    • Start with a mobile phase composition of Acetonitrile:25 mM Phosphate Buffer (pH 3.5) in a ratio of 15:85 (v/v).

    • Degas the mobile phase before use.

4. Chromatographic Conditions:

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

5. Optimization Strategy:

  • Step 1: Initial Analysis: Inject the this compound working standard and evaluate the chromatogram for retention time, peak shape (asymmetry), and theoretical plates.

  • Step 2: Adjusting Organic Solvent Concentration:

    • If the retention time is too long (e.g., >15 minutes), increase the percentage of acetonitrile in increments of 5% (e.g., to 20:80, then 25:75).

    • If the retention time is too short (e.g., <3 minutes), decrease the percentage of acetonitrile in increments of 5% (e.g., to 10:90).

    • Aim for a retention time between 5 and 10 minutes for good resolution from any potential impurities and the solvent front.

  • Step 3: Evaluating Peak Shape:

    • If peak tailing is observed, ensure the pH of the mobile phase is sufficiently low (pH 3-4).

    • Consider switching the organic modifier to methanol to see if it improves peak symmetry.

  • Step 4: Finalizing the Method: Once an acceptable retention time and peak shape are achieved, perform system suitability tests (e.g., multiple injections of the standard) to ensure the method is reproducible.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )LogP
This compound7-(2-hydroxypropyl)theophyllineC₁₀H₁₄N₄O₃238.24-0.8 (Predicted)[2]
Theophylline1,3-dimethyl-7H-purine-2,6-dioneC₇H₈N₄O₂180.16-0.02[3]
Etofylline7-(2-hydroxyethyl)theophyllineC₉H₁₂N₄O₃224.22-1.2 (Predicted)

Table 2: Example of Mobile Phase Optimization Data for this compound

Mobile Phase Composition (Acetonitrile:Buffer pH 3.5)Retention Time (min)Tailing FactorTheoretical Plates
10:9012.51.18500
15:858.21.28200
20:805.11.37800
25:753.51.47500

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Peak Tailing - Secondary Silanol Interactions: The basic nature of this compound can lead to interactions with acidic silanol groups on the column packing.[4][5] - Mobile Phase pH too high: If the pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms. - Column Overload: Injecting too concentrated a sample.[4][5]- Lower Mobile Phase pH: Adjust the pH of the aqueous buffer to be between 3 and 4 to ensure this compound is fully protonated and to suppress silanol activity.[6] - Use an End-capped Column: Modern, high-purity, end-capped C18 columns have fewer active silanol sites. - Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[4][5]
Poor Resolution - Inappropriate Mobile Phase Strength: The organic solvent concentration may be too high, causing co-elution with other components.- Decrease Organic Solvent Percentage: Reduce the concentration of acetonitrile or methanol to increase retention and improve separation from early-eluting peaks.
Variable Retention Times - Inadequately Buffered Mobile Phase: The pH of the mobile phase is not stable. - Column Temperature Fluctuations: Inconsistent column temperature can affect retention. - Pump Issues: Leaks or air bubbles in the pump.- Use a Buffer: Ensure a buffer of adequate concentration (e.g., 25 mM) is used to maintain a stable pH. - Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C). - System Maintenance: Purge the pump to remove air bubbles and check for leaks.
Split Peaks - Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit. - Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase.- Filter Samples and Mobile Phase: Use 0.45 µm filters. - Use a Guard Column: A guard column will protect the analytical column from contamination. - Dissolve Sample in Mobile Phase: Whenever possible, use the mobile phase as the sample diluent.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal (e.g., Isocratic Separation of this compound) prep Prepare this compound Standard and Initial Mobile Phase (e.g., ACN:Buffer 15:85, pH 3.5) start->prep inject Inject Standard onto C18 Column prep->inject evaluate Evaluate Chromatogram: - Retention Time (RT) - Peak Shape (Tailing Factor) - Resolution inject->evaluate rt_ok Is RT acceptable? (e.g., 5-10 min) evaluate->rt_ok shape_ok Is Peak Shape acceptable? (Tailing Factor < 1.5) rt_ok->shape_ok Yes adjust_org Adjust Organic Solvent %: - Too long RT -> Increase % - Too short RT -> Decrease % rt_ok->adjust_org No adjust_ph Troubleshoot Peak Shape: - Lower Mobile Phase pH (3-4) - Check for Column Overload shape_ok->adjust_ph No finalize Finalize Method and Perform System Suitability shape_ok->finalize Yes adjust_org->inject adjust_ph->inject end End finalize->end

Caption: Workflow for HPLC mobile phase optimization.

Troubleshooting_Logic problem Problem: Poor Peak Shape (e.g., Peak Tailing) cause1 Possible Cause 1: Secondary Silanol Interactions problem->cause1 cause2 Possible Cause 2: Incorrect Mobile Phase pH problem->cause2 cause3 Possible Cause 3: Column Overload problem->cause3 solution1 Solution: - Lower mobile phase pH (3-4) - Use end-capped column cause1->solution1 solution2 Solution: Ensure pH is >2 units below analyte pKa cause2->solution2 solution3 Solution: - Reduce injection volume - Dilute sample cause3->solution3

Caption: Troubleshooting logic for peak tailing.

References

Arofylline stability testing under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of Arofylline. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability testing data, degradation products, and validated analytical methods for this compound are not extensively available in publicly accessible literature. Therefore, this document leverages data from closely related xanthine derivatives, such as Doxofylline and Etofylline, to provide general guidance. Researchers should validate these methodologies for this compound in their specific formulations and matrices.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

A1: Based on studies of related xanthine derivatives, forced degradation studies for this compound should include exposure to the following conditions to identify potential degradation pathways and to develop a stability-indicating analytical method[1][2]:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photostability: Exposure to UV light (254 nm) and cool fluorescent light in a photostability chamber.

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not well-documented, xanthine derivatives can undergo hydrolysis of the lactam ring and N-dealkylation. For instance, Doxofylline, a related compound, has been shown to be particularly susceptible to oxidative and thermal stress[3]. It is crucial to perform LC-MS studies to identify and characterize the degradation products of this compound under various stress conditions[3][4].

Q3: What type of analytical method is suitable for this compound stability testing?

A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and recommended technique for the analysis of this compound and its degradation products. The method should be able to separate the parent drug from all potential degradation products, process impurities, and excipients[5][6][7].

Q4: How can I identify the degradation products of this compound?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products[8][9][10]. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the peaks observed in the chromatogram of a stressed sample, you can propose structures for the degradation products[8][9][10]. Further confirmation can be achieved by isolating the impurities and using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy[4].

Troubleshooting Guide for this compound HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Co-elution with an impurity- Use a new or validated column.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.- Reduce the sample concentration or injection volume.- Optimize the mobile phase composition or gradient to improve resolution.
Inconsistent retention times - Fluctuation in mobile phase composition- Temperature variations- Pump malfunction or leaks- Column equilibration issues- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a consistent temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.- Ensure the column is adequately equilibrated with the mobile phase before each injection.
Ghost peaks - Contamination in the mobile phase, injector, or column- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash program in the autosampler.- Flush the column with a strong solvent.
Poor resolution between this compound and degradation products - Suboptimal mobile phase composition- Inappropriate column chemistry- Gradient profile not optimized- Modify the organic-to-aqueous ratio in the mobile phase.- Try a different column with a different stationary phase (e.g., C8, Phenyl).- Adjust the gradient slope or introduce an isocratic hold to improve separation.
Baseline drift or noise - Detector lamp aging- Contaminated detector flow cell- Mobile phase not properly degassed- Temperature fluctuations- Replace the detector lamp if it has exceeded its lifetime.- Flush the flow cell with an appropriate solvent.- Degas the mobile phase using an online degasser or by sonication.- Ensure a stable ambient temperature or use a column oven.

Quantitative Data Summary (Based on Related Compounds)

The following table summarizes the forced degradation data for Doxofylline , a structurally similar xanthine derivative. This data can be used as a preliminary guide for designing this compound stability studies.

Stress Condition Reagent/Condition Duration % Degradation (Doxofylline) Reference
Acid Hydrolysis0.1 M HCl2 hours~15%[3]
Base Hydrolysis0.1 M NaOH2 hours~20%[3]
Oxidative Degradation30% H₂O₂24 hours~58%[3]
Thermal Degradation80°C48 hours~54%[3]
Photolytic DegradationUV Light24 hours~10%[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound pure drug

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat the solution in a water bath at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat the solution in a water bath at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with mobile phase.

  • Thermal Degradation: Keep 10 mg of this compound powder in a hot air oven at 105°C for 24 hours. After cooling, dissolve in mobile phase to a suitable concentration.

  • Photolytic Degradation: Expose 10 mg of this compound powder to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration as per ICH guidelines. Dissolve the exposed sample in mobile phase to a suitable concentration.

  • Control Sample: Prepare a solution of this compound in the mobile phase without subjecting it to any stress.

  • Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound (Illustrative Example)

Objective: To develop and validate an RP-HPLC method for the quantification of this compound in the presence of its degradation products.

Chromatographic Conditions (starting point for development):

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) in a gradient or isocratic mode. A typical starting ratio could be 30:70 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 270-280 nm for xanthine derivatives).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for the following parameters:

  • Specificity (peak purity analysis using a photodiode array detector)

  • Linearity and Range

  • Accuracy (recovery studies)

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A This compound Bulk Drug B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G HPLC Analysis B->G C->G D->G E->G F->G H LC-MS Analysis G->H I Stability-Indicating Method Development G->I J Degradation Pathway Elucidation H->J

Caption: Workflow for this compound forced degradation and stability-indicating method development.

logical_relationship cluster_stability Stability Profile cluster_method Analytical Method A Intrinsic Stability of this compound B Degradation Kinetics A->B C Degradation Products A->C D Method Specificity B->D C->D E Method Validation D->E

Caption: Relationship between stability characteristics and analytical method validation.

References

Technical Support Center: Arofylline Dosage and Administration in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific dosage guidelines for Arofylline for various animal species are limited in the current scientific literature. This compound is a selective phosphodiesterase-4 (PDE4) inhibitor. This guide provides dosage information for related compounds, including the methylxanthines Theophylline and Aminophylline, and other PDE4 inhibitors like Rolipram and Roflumilast, which can serve as a starting point for experimental design. Researchers should always perform dose-finding studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I cannot find a specific dosage for this compound for my animal model. What should I do?

A1: Due to the limited availability of specific this compound dosage data, researchers are advised to consult literature on other PDE4 inhibitors or related methylxanthine compounds. The provided data tables in this guide offer dosage information for Theophylline, Aminophylline, Rolipram, and Roflumilast in various species. These can be used as a reference to design initial dose-finding studies for this compound. It is crucial to start with low doses and carefully monitor for any adverse effects.

Q2: What is the mechanism of action for this compound and other PDE4 inhibitors?

A2: this compound is a selective inhibitor of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cells. By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-responsive element-binding protein (CREB). Activated CREB moves into the nucleus and modulates the transcription of various genes, leading to anti-inflammatory and other therapeutic effects.[1][2][3][4][5]

Q3: What are the common side effects of PDE4 inhibitors in animals?

A3: Common side effects of PDE4 inhibitors in animals can include gastrointestinal issues such as vomiting and diarrhea.[6] At higher doses, central nervous system effects like restlessness and tremors may be observed.[6] It is essential to monitor animals closely during initial dosage studies for any signs of toxicity.

Q4: How should I prepare this compound for administration?

A4: The preparation of this compound will depend on the specific formulation and the intended route of administration. For oral administration, it may be dissolved or suspended in a suitable vehicle like corn oil or sterile water. For parenteral routes, sterile saline is a common vehicle. Always refer to the manufacturer's instructions or relevant literature for the specific compound you are using.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
No observable therapeutic effect at the initial dose. - Dose is too low. - Poor absorption of the compound. - Rapid metabolism and clearance.- Gradually increase the dose while carefully monitoring for adverse effects. - Consider a different route of administration (e.g., intraperitoneal instead of oral). - Analyze pharmacokinetic data (if available) to understand the drug's profile in your animal model.
Animals are showing signs of toxicity (e.g., vomiting, tremors). - Dose is too high. - Species-specific sensitivity.- Immediately stop administration and provide supportive care. - Reduce the dosage for subsequent experiments. - Consider that some species may be more sensitive to the side effects of PDE4 inhibitors.
Inconsistent results between individual animals. - Variability in drug absorption or metabolism. - Inaccurate dosing technique.- Ensure consistent administration technique (e.g., proper oral gavage or injection). - Increase the number of animals per group to account for biological variability. - Monitor factors that can influence metabolism, such as age, sex, and health status of the animals.

Quantitative Data Summary

Dosage of Theophylline, Aminophylline, and other PDE4 Inhibitors in Different Animal Species

DrugSpeciesDosageRoute of AdministrationFrequencyReference(s)
Theophylline Dog10 mg/kgOralEvery 12 hours[7]
Cat4-5 mg/kgOralEvery 12 hours[8]
Rat10 mg/kgOralEvery 12 hours[9]
Rat3-30 mg/kgSubcutaneousSingle dose[10]
Aminophylline Rat2.5-5 mg/lbOral or Subcutaneous2-3 times daily[11]
Rolipram Mouse10 mg/kg/dayOralDaily[12]
Rat0.1-5.0 mg/kgSubcutaneousDaily[13]
Rat1.0 mg/kgOral, IV, SubcutaneousSingle dose[14]
Roflumilast Dog18 mg/kg (maximum non-lethal dose)OralSingle dose

Note: Dosages are provided as a general guideline and may require optimization for specific experimental protocols.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol describes the standard procedure for administering a substance directly into the stomach of a mouse.

Materials:

  • Appropriate size gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse) with a rounded tip.[5]

  • Syringe corresponding to the volume to be administered.

  • The substance to be administered, dissolved or suspended in a suitable vehicle.

  • Animal scale.

Procedure:

  • Weigh the mouse to determine the correct volume of the substance to be administered. The maximum recommended volume is 10 mL/kg.[11]

  • Fill the syringe with the calculated volume.

  • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Hold the mouse in a vertical position.

  • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass easily without resistance. If there is resistance, withdraw and re-insert.

  • Once the needle is in the esophagus, slowly administer the substance.[5][11]

  • After administration, gently remove the needle.

  • Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.[11][15]

Protocol 2: Intraperitoneal (IP) Injection in Rats

This protocol outlines the standard procedure for administering a substance into the peritoneal cavity of a rat.

Materials:

  • Sterile syringe and needle (e.g., 23-25 gauge).[1]

  • The substance to be administered in a sterile solution.

  • 70% alcohol for disinfection.

  • Animal scale.

Procedure:

  • Weigh the rat to calculate the appropriate injection volume. The maximum recommended volume is 10 ml/kg.[1]

  • Prepare the syringe with the calculated volume of the substance.

  • Restrain the rat securely. One common method is to have the rat in dorsal recumbency (on its back) with its head tilted slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3]

  • Disinfect the injection site with 70% alcohol.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[2][3]

  • Aspirate gently to ensure that no blood or urine is drawn back, which would indicate incorrect placement.[2]

  • If aspiration is clear, inject the substance slowly and steadily.

  • Withdraw the needle and return the rat to its cage. Monitor for any adverse reactions.

Signaling Pathway and Experimental Workflow Diagrams

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP 5AMP 5AMP PKA Protein Kinase A cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP Degrades to 5'AMP This compound This compound This compound->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Translocates to Gene_Transcription Gene Transcription pCREB->Gene_Transcription Modulates

Caption: PDE4 Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Dose-Finding Study cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion Literature_Review Literature Review & Dosage Range Selection Protocol_Design Experimental Protocol Design Literature_Review->Protocol_Design Animal_Acclimation Animal Acclimation (e.g., 1 week) Protocol_Design->Animal_Acclimation Group_Allocation Random Animal Group Allocation Animal_Acclimation->Group_Allocation Dose_Administration Dose Administration (e.g., Oral Gavage) Group_Allocation->Dose_Administration Observation Clinical Observation & Adverse Effect Monitoring Dose_Administration->Observation Sample_Collection Sample Collection (Blood, Tissues) Observation->Sample_Collection Pharmacokinetic_Analysis Pharmacokinetic (PK) Analysis Sample_Collection->Pharmacokinetic_Analysis Efficacy_Assessment Efficacy Assessment (Biomarkers, Behavior) Sample_Collection->Efficacy_Assessment Dosage_Determination Optimal Dosage Determination Pharmacokinetic_Analysis->Dosage_Determination Efficacy_Assessment->Dosage_Determination

Caption: General Experimental Workflow for a Dose-Finding Study.

References

Validation & Comparative

A Comparative Analysis of the Side Effect Profiles of Arofylline and Doxofylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of two methylxanthine derivatives, arofylline and doxofylline. While both are phosphodiesterase inhibitors, a significant disparity exists in the volume of available clinical safety data, with doxofylline being extensively studied in comparison to theophylline, while clinical data for this compound remains scarce. This document summarizes the available evidence, highlighting the established safety profile of doxofylline and the theoretical profile of this compound based on its pharmacological class.

Executive Summary

Doxofylline, a newer generation methylxanthine, has demonstrated a favorable safety profile compared to its predecessor, theophylline, with a reduced incidence of common xanthine-related adverse effects. In contrast, this compound, a selective phosphodiesterase-4 (PDE4) inhibitor, has limited publicly available clinical safety data. Its side effect profile is largely inferred from the known class effects of PDE4 inhibitors, which commonly include gastrointestinal and neurological symptoms. Direct comparative studies between this compound and doxofylline are not available in the current body of scientific literature.

Doxofylline: A Favorable Safety Profile

Doxofylline is a methylxanthine derivative with bronchodilator and anti-inflammatory properties.[1] Its improved safety profile compared to theophylline is attributed to its lower affinity for adenosine A1 and A2 receptors, which are implicated in many of the adverse effects of theophylline.[2]

Quantitative Analysis of Doxofylline Side Effects

The following table summarizes the incidence of adverse events reported in a meta-analysis of four randomized controlled trials comparing doxofylline and theophylline in patients with asthma.

Adverse EventDoxofylline Incidence (%)Theophylline Incidence (%)
Headache20.6123.64
Nausea10.9621.82
Nervousness4.3911.36
Dyspepsia6.588.18

Data extracted from a meta-analysis of 696 asthmatic patients.

Another study comparing a fixed-dose combination of theophylline and etofylline with doxofylline in patients with stable COPD reported the following adverse effects:

Adverse EventDoxofylline Incidence (%)Theophylline + Etofylline Incidence (%)
Palpitations6091
Tremors3672
Insomnia4060
Dyspepsia3044

Data from a 21-day oral treatment study in 204 COPD patients.[3]

Experimental Protocols for Doxofylline Safety Assessment

The safety of doxofylline has been primarily evaluated in randomized, controlled clinical trials against theophylline. A common methodology involves:

  • Study Design: Randomized, double-blind, parallel-group or crossover studies.

  • Patient Population: Patients with stable asthma or COPD.

  • Intervention: Oral administration of doxofylline (typically 400 mg twice or three times daily) compared with theophylline (sustained-release formulations, dose-adjusted to therapeutic levels).[2][3]

  • Data Collection: Adverse events are systematically recorded at regular intervals (e.g., daily, weekly) through patient diaries, interviews, and clinical assessments. The frequency, severity, and causality of adverse events are documented.

  • Statistical Analysis: The incidence of adverse events between the treatment groups is compared using appropriate statistical tests, such as chi-square or Fisher's exact test.

This compound: A Theoretically Inferred Side Effect Profile

This compound (codenamed LAS 31025) is identified as a phosphodiesterase inhibitor.[4] Specifically, it is a selective phosphodiesterase-4 (PDE4) inhibitor. The clinical development of PDE4 inhibitors has been historically challenged by a narrow therapeutic window, with nausea and emesis being common dose-limiting side effects.[5]

Expected Side Effects Based on PDE4 Inhibitor Class

Given the lack of specific clinical trial data for this compound, its side effect profile can be extrapolated from the known adverse reactions of other PDE4 inhibitors like roflumilast and apremilast.

Common Side Effects of PDE4 Inhibitors: [6][7]

  • Gastrointestinal: Nausea, diarrhea, vomiting, decreased appetite, abdominal pain, dyspepsia.

  • Neurological/Psychiatric: Headache, insomnia, anxiety, depression, dizziness, tremor.

  • Other: Weight loss, back pain, rhinitis, sinusitis, urinary tract infection.

It is important to note that the incidence and severity of these side effects can vary between different PDE4 inhibitors.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Side Effect Pathways

The distinct mechanisms of action of doxofylline and this compound likely contribute to their differing side effect profiles.

cluster_doxo Doxofylline cluster_aro This compound (Theoretical) Doxo Doxofylline PDE Phosphodiesterase (non-selective) Doxo->PDE Weak Inhibition AdenosineR Adenosine Receptors (A1, A2) Doxo->AdenosineR Low Affinity cAMP_d ↑ cAMP PDE->cAMP_d Bronchodilation_d Bronchodilation cAMP_d->Bronchodilation_d SideEffects_d Reduced Cardiac & CNS Side Effects AdenosineR->SideEffects_d Aro This compound PDE4 Phosphodiesterase-4 (selective) Aro->PDE4 Selective Inhibition cAMP_a ↑ cAMP in Immune Cells PDE4->cAMP_a GI_CNS Gastrointestinal & CNS Side Effects PDE4->GI_CNS Potential Mechanism AntiInflammatory Anti-inflammatory Effect cAMP_a->AntiInflammatory

Figure 1: Simplified signaling pathways of doxofylline and this compound.

Experimental Workflow for Comparative Safety Assessment

A hypothetical experimental workflow for a head-to-head comparison of this compound and doxofylline is outlined below.

cluster_workflow Comparative Safety Assessment Workflow Start Patient Recruitment (Asthma/COPD) Randomization Randomization Start->Randomization GroupA Group A: This compound Treatment Randomization->GroupA GroupB Group B: Doxofylline Treatment Randomization->GroupB Monitoring Adverse Event Monitoring (Diaries, Clinical Visits) GroupA->Monitoring GroupB->Monitoring DataCollection Data Collection (Frequency, Severity, Type) Monitoring->DataCollection Analysis Statistical Analysis (Incidence Comparison) DataCollection->Analysis Conclusion Conclusion on Comparative Safety Profile Analysis->Conclusion

References

A Head-to-Head Comparison of Arofylline and Roflumilast on PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents targeting chronic obstructive pulmonary disease (COPD) and asthma, phosphodiesterase 4 (PDE4) inhibitors have emerged as a significant class of anti-inflammatory drugs. This guide provides a detailed head-to-head comparison of two such agents: Arofylline and the well-characterized selective PDE4 inhibitor, Roflumilast. This comparison focuses on their mechanisms of action, specifically their inhibitory effects on the PDE4 enzyme, supported by available experimental data.

Executive Summary

Quantitative Comparison of PDE4 Inhibition

Due to the lack of available data for this compound's IC50 values against PDE4, a direct quantitative comparison is not possible. The following table summarizes the available data for Roflumilast's inhibitory activity on PDE4 and its subtypes.

CompoundTargetIC50 (nM)Source
Roflumilast PDE40.8[1]
PDE4A10.7[2]
PDE4B0.84
PDE4B10.7[2]
PDE4B20.2[2]
PDE4D0.68
This compound PDE4Data not available

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. The IC50 values for Roflumilast can vary slightly between different studies and experimental conditions.

Mechanism of Action and Signaling Pathway

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the activity of immune and inflammatory cells. By inhibiting PDE4, drugs like Roflumilast increase intracellular cAMP levels. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of various downstream targets. The net effect is a suppression of inflammatory responses, including the reduced release of pro-inflammatory mediators such as leukotrienes and reactive oxygen species from neutrophils, and cytokines like TNF-α from various inflammatory cells.[1]

The signaling pathway of PDE4 inhibition is illustrated below:

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Inflammatory Cell Pro_inflammatory_Stimuli Pro-inflammatory Stimuli GPCR GPCR Pro_inflammatory_Stimuli->GPCR Activates Inflammation Inflammatory Response (e.g., TNF-α, LTB4) Pro_inflammatory_Stimuli->Inflammation Induces AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA Protein Kinase A (Inactive) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes PKA_active Protein Kinase A (Active) CREB CREB (Inactive) PKA_active->CREB Phosphorylates PKA_active->Inflammation Inhibits CREB_active p-CREB (Active) Anti_Inflammation Anti-inflammatory Response CREB_active->Anti_Inflammation Promotes Roflumilast Roflumilast Roflumilast->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway

Experimental Protocols for PDE4 Inhibition Assays

The determination of a compound's IC50 value against PDE4 typically involves a biochemical assay. While specific protocols may vary between laboratories, the general principles are outlined below.

Objective: To measure the concentration of an inhibitor (e.g., Roflumilast) required to inhibit 50% of the PDE4 enzyme's activity.

Materials:

  • Purified recombinant human PDE4 enzyme (specific isoforms such as PDE4A, B, C, or D can be used).

  • Cyclic AMP (cAMP) as the substrate.

  • [³H]-cAMP (radiolabeled cAMP) for detection.

  • The test inhibitor (Roflumilast or this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂).

  • Scintillation cocktail and a scintillation counter.

General Procedure:

  • Reaction Setup: A reaction mixture is prepared in a multi-well plate. Each well contains the assay buffer, a fixed concentration of purified PDE4 enzyme, and the inhibitor at a specific concentration from a serial dilution.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding a mixture of cAMP and a tracer amount of [³H]-cAMP to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the PDE4 enzyme to hydrolyze cAMP to 5'-AMP.

  • Termination of Reaction: The reaction is stopped, often by heat inactivation or the addition of a stop solution.

  • Separation of Product: The product of the reaction, [³H]-5'-AMP, is separated from the unreacted [³H]-cAMP. This can be achieved using methods like anion-exchange chromatography or by using specialized beads that bind to the product.

  • Quantification: The amount of [³H]-5'-AMP produced is quantified using a scintillation counter. The counts are proportional to the enzyme activity.

  • Data Analysis: The enzyme activity at each inhibitor concentration is calculated and normalized to the activity in the absence of the inhibitor (control). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The experimental workflow for determining IC50 is depicted in the following diagram:

IC50_Determination_Workflow cluster_workflow IC50 Determination Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Reaction_Setup Set up Reaction in Multi-well Plate Serial_Dilution->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Separation Separate Product from Substrate Stop_Reaction->Separation Quantification Quantify Product (e.g., Scintillation Counting) Separation->Quantification Data_Analysis Analyze Data and Calculate IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: IC50 Determination Workflow

Discussion and Conclusion

The comparison between this compound and Roflumilast in terms of PDE4 inhibition is fundamentally limited by the lack of quantitative data for this compound. Roflumilast is a well-established, potent, and selective PDE4 inhibitor with a clear mechanism of action that is supported by extensive preclinical and clinical data. Its low nanomolar IC50 values underscore its high affinity for the PDE4 enzyme, which is central to its anti-inflammatory effects in diseases like COPD.

This compound's mechanism of action appears to be more complex and less defined with respect to selective PDE4 inhibition. As a xanthine derivative, it belongs to the same class as theophylline, a non-selective PDE inhibitor. While theophylline's anti-inflammatory effects are partly attributed to PDE inhibition, it also exhibits other pharmacological activities, such as adenosine receptor antagonism. The absence of specific PDE4 inhibition data for this compound in the scientific literature suggests that it may act through multiple mechanisms or that its PDE4 inhibitory activity is not as potent or central to its therapeutic effect as it is for Roflumilast.

For researchers and drug development professionals, this comparison highlights the importance of detailed molecular and enzymatic characterization. While both drugs are used in the context of obstructive airway diseases, their underlying pharmacology, particularly concerning PDE4 inhibition, appears to be distinct. Roflumilast represents a targeted therapeutic approach, whereas this compound may have a broader, less specific mechanism of action. Future research providing quantitative data on this compound's activity against various PDE isoforms would be invaluable for a more complete and direct comparison.

References

Validating Arofylline's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Arofylline's mechanism of action with alternative therapies, supported by experimental data and detailed protocols for validation using knockout models. This compound, a methylxanthine derivative, is primarily used as a bronchodilator and anti-inflammatory agent in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are attributed to a multi-faceted mechanism of action, which can be precisely dissected and validated using targeted gene knockout models.

Core Mechanisms of Action

This compound, closely related to theophylline, exerts its effects through three primary molecular pathways:

  • Non-selective Phosphodiesterase (PDE) Inhibition : this compound inhibits PDE isoenzymes, particularly PDE3 and PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation (bronchodilation) and reduced inflammation.[1][2][3]

  • Adenosine Receptor Antagonism : this compound acts as a non-selective antagonist of adenosine receptors, primarily A1, A2A, and A2B.[4][5][6][7] By blocking adenosine, a potent bronchoconstrictor and inflammatory mediator, this compound contributes to its bronchodilatory and anti-inflammatory properties.

  • Histone Deacetylase (HDAC) Activation : A novel mechanism suggests that methylxanthines like theophylline can activate HDACs.[2][8] This action is thought to enhance the anti-inflammatory effects of corticosteroids, particularly in steroid-resistant patients.

Validation Using Knockout Models

The precise contribution of each of these pathways to the overall therapeutic effect of this compound can be elucidated using knockout (KO) animal models. By selectively deleting the genes encoding the molecular targets of this compound, researchers can observe the resulting phenotypic changes and assess the drug's efficacy, or lack thereof.

Adenosine A2A Receptor Knockout Model: A Case Study

While direct knockout studies for this compound are not extensively published, research on adenosine A2A receptor knockout mice provides a compelling model for validating this specific mechanism. Studies using adenosine A2A receptor antagonists in conditional neuronal knockout mice have demonstrated a significant reduction in cholinomimetic-induced tremulous jaw movements, a model for parkinsonian tremor.[9][10] This indicates that the behavioral effects of adenosine receptor modulation can be effectively studied and validated using knockout models.

Hypothetical Experimental Workflow for this compound Validation in Adenosine A2A Receptor KO Mice:

G cluster_0 Animal Groups cluster_1 Treatment cluster_2 Asthma Induction cluster_3 Outcome Measures WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_this compound WT + this compound WT->WT_this compound KO Adenosine A2A Receptor KO Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_this compound KO + this compound KO->KO_this compound Induction Ovalbumin (OVA) Challenge WT_Vehicle->Induction WT_this compound->Induction KO_Vehicle->Induction KO_this compound->Induction Airway_Hyper Airway Hyperresponsiveness Induction->Airway_Hyper Inflammation Bronchoalveolar Lavage (BAL) Fluid Analysis Induction->Inflammation Histology Lung Histology Induction->Histology

Experimental workflow for validating this compound's mechanism via adenosine A2A receptors.

In this proposed experiment, the absence of a significant therapeutic effect of this compound in the KO mice compared to the wild-type mice would strongly suggest that adenosine A2A receptor antagonism is a key component of its mechanism of action in an asthma model.

Comparative Performance with Alternatives

This compound's performance is often compared to other methylxanthines like theophylline and newer generation drugs such as Doxofylline, as well as selective PDE4 inhibitors.

Drug ClassDrugMechanism of ActionKey AdvantagesKey Disadvantages
Methylxanthine This compound/Theophylline Non-selective PDE inhibitor, Adenosine receptor antagonist, HDAC activatorBroad mechanism of action, orally activeNarrow therapeutic index, potential for side effects (nausea, headache, cardiac effects)[2][8]
Methylxanthine Doxofylline Primarily a bronchodilator with some anti-inflammatory activity. Unlike theophylline, it has a decreased affinity for adenosine A1 and A2 receptors, which may contribute to a better safety profile.[11]Improved safety profile compared to theophylline, fewer adverse cardiac effects.[12][13]May have weaker anti-inflammatory effects compared to theophylline.
Selective PDE4 Inhibitor Roflumilast Selective inhibitor of PDE4More targeted anti-inflammatory action, reduced side effects compared to non-selective PDE inhibitors.Primarily anti-inflammatory, less potent as a direct bronchodilator.
Clinical Efficacy Comparison: Doxofylline vs. Theophylline

A comparative clinical study in patients with bronchial asthma and COPD showed that doxofylline was more effective than theophylline in improving pulmonary function tests and clinical symptoms, with a reduced incidence of adverse effects.[13][14] Another study, however, concluded that at commonly used clinical doses, doxofylline showed no significant advantage over theophylline in terms of efficacy or safety.[11]

Experimental Protocols

To validate the different facets of this compound's mechanism of action in knockout models, the following key experiments are essential.

Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PDEs.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the PDE enzyme, assay buffer, and varying concentrations of this compound or a known inhibitor (e.g., IBMX) as a positive control.

  • Substrate Addition: Initiate the reaction by adding the cAMP or cGMP substrate.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination and Detection: Stop the reaction and add a detection reagent that measures the amount of remaining substrate or the product formed (e.g., 5'-AMP or 5'-GMP). Luminescence or colorimetric changes are then quantified using a plate reader.[15][16][17]

G cluster_0 PDE Activity Assay Start PDE Enzyme + this compound Substrate Add cAMP/cGMP Start->Substrate Incubate Incubate at 30°C Substrate->Incubate Stop Terminate Reaction Incubate->Stop Detect Add Detection Reagent Stop->Detect Read Measure Signal Detect->Read

Workflow for a phosphodiesterase (PDE) activity assay.
Intracellular cAMP Measurement

This assay quantifies the downstream effect of PDE inhibition by measuring intracellular cAMP levels.

Protocol:

  • Cell Culture: Culture appropriate cells (e.g., airway smooth muscle cells) from wild-type and relevant knockout mice.

  • Treatment: Treat the cells with this compound or a vehicle control.

  • Cell Lysis: Lyse the cells to release intracellular components.

  • cAMP Detection: Use a competitive enzyme immunoassay (EIA) or a bioluminescent assay (e.g., cAMP-Glo™ Assay) to measure the concentration of cAMP in the cell lysates.[18][19]

G cluster_0 cAMP Measurement Assay Culture Culture Cells (WT/KO) Treat Treat with this compound Culture->Treat Lyse Lyse Cells Treat->Lyse Detect Detect cAMP Lyse->Detect

Workflow for measuring intracellular cAMP levels.
Histone Deacetylase (HDAC) Activity Assay

This assay determines the effect of this compound on the enzymatic activity of HDACs.

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells or tissues of wild-type and knockout mice.

  • Reaction Setup: In a 96-well plate, combine the nuclear extract, a fluorogenic HDAC substrate, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Development: Add a developer solution that stops the reaction and generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.[20][21][22]

G cluster_0 HDAC Activity Assay Extract Prepare Nuclear Extract React Add HDAC Substrate + this compound Extract->React Incubate Incubate at 37°C React->Incubate Develop Add Developer Incubate->Develop Measure Measure Fluorescence Develop->Measure

Workflow for a histone deacetylase (HDAC) activity assay.

Signaling Pathways

The signaling pathways modulated by this compound are interconnected and contribute to its overall therapeutic effect.

G cluster_0 Phosphodiesterase Inhibition cluster_1 Adenosine Receptor Antagonism cluster_2 HDAC Activation This compound This compound PDE PDE3, PDE4 This compound->PDE Inhibits Adenosine_R Adenosine Receptors (A1, A2A, A2B) This compound->Adenosine_R Antagonizes HDAC HDAC Activation This compound->HDAC Activates cAMP ↑ cAMP PKA ↑ PKA cAMP->PKA Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation_down ↓ Inflammatory Mediator Release PKA->Inflammation_down Bronchoconstriction_down ↓ Bronchoconstriction Adenosine_R->Bronchoconstriction_down Inflammation_down2 ↓ Inflammation Adenosine_R->Inflammation_down2 Gene_expression ↓ Inflammatory Gene Expression HDAC->Gene_expression

Signaling pathways modulated by this compound.

Conclusion

The validation of this compound's mechanism of action through the use of knockout models provides a powerful tool for understanding its therapeutic effects and for the development of more targeted and effective respiratory therapies. By dissecting the individual contributions of PDE inhibition, adenosine receptor antagonism, and HDAC activation, researchers can gain valuable insights into the complex pharmacology of this important class of drugs. The experimental protocols and comparative data presented in this guide offer a framework for conducting such validation studies and for objectively evaluating this compound's performance against alternative treatments.

References

Arofylline's Phosphodiesterase Isoform Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arofylline, a xanthine derivative, is recognized primarily for its activity as a phosphodiesterase 4 (PDE4) inhibitor. As a member of the methylxanthine class of compounds, which includes the non-selective PDE inhibitor theophylline, understanding the selectivity profile of this compound across the diverse family of phosphodiesterase isoforms is critical for elucidating its mechanism of action and predicting its therapeutic and off-target effects. This guide provides a comparative analysis of this compound's cross-reactivity with various PDE isoforms, supported by available data and detailed experimental methodologies.

Phosphodiesterase Signaling Pathway

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The differential expression and substrate specificity of PDE isoforms in various tissues allow for compartmentalized and specific regulation of cellular processes. Inhibition of specific PDE isoforms can therefore have targeted therapeutic effects.

GPCR GPCR Activation AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts to PKA Protein Kinase A cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 hydrolyzed by PDE1_2_3 PDE1, 2, 3, etc. cAMP->PDE1_2_3 hydrolyzed by Cellular_Response_cAMP Cellular Response (e.g., Inflammation, Smooth Muscle Relaxation) PKA->Cellular_Response_cAMP This compound This compound This compound->PDE4 inhibits sGC Soluble Guanylate Cyclase cGMP cGMP sGC->cGMP GTP GTP GTP->sGC converts to PKG Protein Kinase G cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzed by cGMP->PDE1_2_3 hydrolyzed by Cellular_Response_cGMP Cellular Response (e.g., Vasodilation) PKG->Cellular_Response_cGMP

Caption: Simplified signaling pathways of cAMP and cGMP, highlighting the inhibitory action of this compound on PDE4.

Comparative Analysis of PDE Inhibition

Due to the lack of specific cross-reactivity data for this compound, this section provides a comparative overview of the inhibitory profiles of the non-selective PDE inhibitor, theophylline, and general characteristics of selective PDE4 inhibitors.

Phosphodiesterase IsoformSubstrateTheophylline (Non-selective)This compound (Presumed Selectivity)Other Selective Inhibitors (Example)
PDE1 Ca²⁺/Calmodulin-stimulated, cAMP/cGMPModerate InhibitionExpected Low to No InhibitionVinpocetine (also inhibits other PDEs)
PDE2 cGMP-stimulated, cAMP/cGMPModerate InhibitionExpected Low to No InhibitionEHNA (also inhibits adenosine deaminase)
PDE3 cGMP-inhibited, cAMPModerate InhibitionExpected Low to No InhibitionMilrinone
PDE4 cAMP-specificInhibition Primary Target of Inhibition Roflumilast, Apremilast
PDE5 cGMP-specificLow InhibitionExpected Low to No InhibitionSildenafil

This table is illustrative and based on the known pharmacology of xanthine derivatives and selective PDE4 inhibitors. Specific IC50/Ki values for this compound are needed for a precise comparison.

Experimental Protocols for Assessing PDE Inhibition

The determination of a compound's inhibitory activity against different phosphodiesterase isoforms is crucial for defining its selectivity profile. Below are detailed methodologies for key experiments used in such assessments.

In Vitro Phosphodiesterase Inhibition Assay (Radiometric Method)

This is a widely used method to determine the potency of a compound in inhibiting specific PDE isoforms.

Objective: To measure the IC50 value of a test compound (e.g., this compound) against a specific PDE isoform.

Materials:

  • Recombinant human PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail and counter

  • Test compound (this compound) and reference inhibitors

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, the specific PDE isoform, and varying concentrations of the test compound.

  • Initiation: Start the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction stays within the linear range.

  • Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).

  • Nucleotide Conversion: Add snake venom nucleotidase to the reaction mixture and incubate to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.

  • Separation: Add an anion-exchange resin slurry to the wells. The negatively charged, unhydrolyzed [³H]-cAMP/cGMP and the [³H]-5'-AMP/GMP will bind to the resin, while the uncharged [³H]-adenosine/guanosine will remain in the supernatant.

  • Quantification: Centrifuge the plate and transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of hydrolyzed substrate. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Start Start Setup Prepare Reaction Mix (Buffer, PDE, Inhibitor) Start->Setup Add_Substrate Add [³H]-cAMP/cGMP Setup->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Terminate Terminate Reaction (Heat Inactivation) Incubate->Terminate Add_Nucleotidase Add Snake Venom Nucleotidase Terminate->Add_Nucleotidase Add_Resin Add Anion-Exchange Resin Add_Nucleotidase->Add_Resin Separate Centrifuge & Collect Supernatant Add_Resin->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Calculate % Inhibition & IC50 Value Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the radiometric phosphodiesterase inhibition assay.

Conclusion

This compound is established as a selective inhibitor of phosphodiesterase 4. However, a comprehensive, publicly available dataset quantifying its cross-reactivity with other PDE isoforms remains elusive. The lack of specific IC50 or Ki values for this compound against PDE1, PDE2, PDE3, PDE5, and others limits a detailed comparative analysis. Based on the pharmacology of its parent compound, theophylline, and the general characteristics of other selective PDE4 inhibitors, it is presumed that this compound exhibits significantly lower potency against other PDE families.

To definitively establish the selectivity profile of this compound, further experimental studies employing standardized in vitro phosphodiesterase inhibition assays, such as the radiometric method described, are required. Such data would be invaluable for the research and drug development community to fully understand the therapeutic potential and safety profile of this compound.

A Comparative Analysis of Arofylline (Doxofylline) and Other Xanthine Derivatives in Respiratory Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Arofylline, more commonly known as Doxofylline, and other prominent xanthine derivatives such as Theophylline, Aminophylline, and Acebrophylline. This document focuses on their distinct pharmacological profiles, supported by experimental data, to inform research and drug development in respiratory therapeutics.

Executive Summary

Xanthine derivatives have long been a cornerstone in the management of obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD). Their primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to bronchodilation. However, the archetypal xanthine, theophylline, is associated with a narrow therapeutic index and a range of adverse effects, largely attributed to its antagonism of adenosine receptors.

Doxofylline, a newer derivative, presents a significantly improved safety profile while maintaining comparable efficacy to theophylline.[1][2] This is primarily due to its substantially lower affinity for adenosine receptors.[3][4] While the bronchodilatory and anti-inflammatory effects of theophylline are well-established through non-selective PDE inhibition, the precise mechanism of doxofylline is a subject of ongoing investigation, with evidence suggesting potential roles for interaction with β2-adrenoceptors in addition to or instead of significant PDE inhibition.[3][5] This guide delves into the available quantitative data, experimental methodologies, and signaling pathways to provide a clear comparison for drug development professionals.

Comparative Pharmacodynamics

The therapeutic and adverse effects of xanthine derivatives are dictated by their interactions with two primary targets: phosphodiesterase (PDE) enzymes and adenosine receptors.

Phosphodiesterase (PDE) Inhibition

The inhibition of PDEs, particularly PDE3 and PDE4, in airway smooth muscle and inflammatory cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), resulting in smooth muscle relaxation (bronchodilation) and reduced release of inflammatory mediators.[6]

While theophylline is a non-selective PDE inhibitor, the role of PDE inhibition in doxofylline's mechanism is less clear. Some studies suggest that doxofylline has no significant effect on most PDE isoforms at therapeutic concentrations, with the exception of some activity against PDE2A1 at high concentrations.[3][5] Other sources, however, still classify it as a PDE inhibitor.[7][8] Aminophylline, being a salt of theophylline, functions as a non-selective PDE inhibitor.[9] Acebrophylline, a compound of ambroxol and a theophylline derivative, also exhibits PDE inhibitory activity.[10]

Table 1: Comparative PDE Inhibition of Xanthine Derivatives

CompoundTarget PDE IsoformsIC50 (µM)Notes
Theophylline Non-selective (Primarily PDE3, PDE4)~100-1000Broad, non-selective inhibition contributes to both therapeutic and adverse effects.
Aminophylline Non-selective120 (non-selective)As a pro-drug of theophylline, it shares its non-selective profile.[9]
Doxofylline PDE2A1 (at high concentrations)>100Evidence for significant PDE inhibition at therapeutic doses is debated.[3] Some sources suggest PDE4 inhibition.[7]
Acebrophylline Intracellular PDEs-Functions as a PDE inhibitor, contributing to bronchodilation.[10]

Note: IC50 values for theophylline can vary significantly depending on the tissue and experimental conditions. Data for a direct, side-by-side comparison of PDE isoform inhibition across all compounds is limited.

Adenosine Receptor Antagonism

The antagonism of adenosine receptors (A1, A2A, A2B, and A3) is a key factor in the side-effect profile of older xanthines. Adenosine receptor blockade in the central nervous system and cardiovascular system can lead to insomnia, agitation, tachycardia, and arrhythmias.

Doxofylline's primary advantage lies in its markedly reduced affinity for adenosine receptors compared to theophylline.[3][4] This difference is the principal reason for its improved safety and tolerability.[5][8]

Table 2: Comparative Adenosine Receptor Affinity of Xanthine Derivatives

CompoundA1 Receptor Ki (µM)A2A Receptor Ki (µM)A2B Receptor Ki (µM)A3 Receptor Ki (µM)Notes
Theophylline ~7-30~2-16~10-30~20-100Broad-spectrum antagonist activity is linked to common side effects.[3][11][12]
Doxofylline >100>100>100-Very low affinity for A1, A2A, and A2B receptors contributes to its favorable safety profile.[3][4][5]

Note: Ki values can vary between species and experimental setups.

Signaling Pathways and Mechanisms of Action

The distinct pharmacological profiles of doxofylline and theophylline result from their differential engagement of cellular signaling pathways.

Theophylline Signaling Pathway

Theophylline's bronchodilatory and anti-inflammatory effects are primarily mediated through non-selective PDE inhibition, leading to increased cAMP levels. However, its simultaneous antagonism of adenosine receptors contributes to a wide range of off-target effects.

Theophylline_Pathway cluster_pde PDE Inhibition cluster_adenosine Adenosine Receptor Antagonism Theophylline Theophylline PDE PDEs (PDE3, PDE4) Theophylline->PDE Inhibits A1R A1 Receptors Theophylline->A1R Antagonizes A2R A2 Receptors Theophylline->A2R Antagonizes cAMP cAMP PDE->cAMP Inhibition ATP ATP ATP->cAMP Adenylyl Cyclase PKA PKA cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation Inflammation Reduced Inflammation PKA->Inflammation Adenosine Adenosine Adenosine->A1R Adenosine->A2R SideEffects Adverse Effects (CNS, Cardiac) A1R->SideEffects A2R->SideEffects

Caption: Theophylline's dual mechanism of action.

Doxofylline's Proposed Signaling Pathways

The mechanism of doxofylline is still under active investigation. While it has a much-reduced activity at adenosine receptors and debatable PDE inhibitory effects at therapeutic concentrations, recent evidence points towards an interaction with β2-adrenoceptors. This interaction may contribute to its bronchodilatory effects.[3][5][13]

Doxofylline_Pathway cluster_beta2 β2-Adrenoceptor Interaction cluster_pde Potential Minor PDE Inhibition Doxofylline Doxofylline Beta2AR β2-Adrenoceptors Doxofylline->Beta2AR Interacts with PDE_doxo PDEs Doxofylline->PDE_doxo Possible weak inhibition G_protein Gs Protein Beta2AR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation cAMP_doxo cAMP PDE_doxo->cAMP_doxo Weak Inhibition

Caption: Proposed mechanisms of action for Doxofylline.

Clinical Efficacy and Safety

Clinical studies consistently demonstrate that doxofylline has a comparable therapeutic efficacy to theophylline in improving lung function (FEV1) and reducing symptoms in patients with asthma and COPD.[9] However, doxofylline exhibits a significantly better safety and tolerability profile, with a lower incidence of adverse events, particularly cardiovascular and central nervous system side effects.[2]

Table 3: Comparative Clinical Performance

ParameterTheophyllineDoxofylline
Efficacy (FEV1 Improvement) Significant improvementComparable to theophylline
Symptom Reduction EffectiveComparable to theophylline
Adverse Events Common (nausea, headache, insomnia, cardiac stimulation)Significantly lower incidence than theophylline
Therapeutic Index NarrowWide

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay (Colorimetric)

This protocol outlines a general method for determining the PDE inhibitory activity of test compounds using a colorimetric assay.

PDE_Assay_Workflow start Start prep_reagents Prepare Reagents (PDE enzyme, cAMP/cGMP substrate, 5'-nucleotidase, test compound) start->prep_reagents incubate_pde Incubate PDE with Test Compound prep_reagents->incubate_pde add_substrate Add cAMP/cGMP Substrate Initiate PDE Reaction incubate_pde->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction add_nucleotidase Add 5'-Nucleotidase (Converts AMP/GMP to Adenosine/Guanosine + Pi) incubate_reaction->add_nucleotidase incubate_nucleotidase Incubate add_nucleotidase->incubate_nucleotidase add_detection_reagent Add Phosphate Detection Reagent (e.g., Malachite Green) incubate_nucleotidase->add_detection_reagent measure_absorbance Measure Absorbance (e.g., at ~620-650 nm) add_detection_reagent->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for a colorimetric PDE inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Prepare solutions of the purified PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), 5'-nucleotidase, and the test compound at various concentrations in an appropriate assay buffer (e.g., Tris-HCl with MgCl2).

  • Inhibitor Pre-incubation: In a 96-well microplate, add the PDE enzyme to wells containing either the test compound or vehicle control. Allow to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • PDE Reaction Initiation: Initiate the reaction by adding the cAMP or cGMP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for enzymatic cleavage of the substrate.

  • Conversion to Phosphate: Stop the PDE reaction and initiate the second enzymatic step by adding 5'-nucleotidase. This enzyme will convert the 5'-AMP or 5'-GMP product into adenosine or guanosine and inorganic phosphate (Pi). Incubate as required.

  • Colorimetric Detection: Add a phosphate detection reagent, such as a malachite green-based solution, to each well. This reagent will form a colored complex with the inorganic phosphate produced.

  • Measurement: After a short incubation period for color development, measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 620-650 nm for malachite green).

  • Data Analysis: The amount of phosphate produced is proportional to the PDE activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Adenosine Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Target Adenosine Receptor start->prep_membranes prep_reagents Prepare Reagents (Radioligand, Test Compound, Buffers) prep_membranes->prep_reagents setup_assay Set up Assay Tubes/Plate (Total, Non-specific, Competition) prep_reagents->setup_assay incubate Incubate at Room Temperature setup_assay->incubate terminate_binding Terminate Binding by Rapid Filtration incubate->terminate_binding wash_filters Wash Filters to Remove Unbound Radioligand terminate_binding->wash_filters measure_radioactivity Measure Radioactivity (Scintillation Counting) wash_filters->measure_radioactivity calculate_binding Calculate Specific Binding and Determine IC50 and Ki measure_radioactivity->calculate_binding end End calculate_binding->end

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology:

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the adenosine receptor subtype of interest (e.g., CHO cells transfected with the human A1 receptor). Determine the protein concentration of the membrane preparation.

  • Assay Setup: In assay tubes or a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand (e.g., [3H]DPCPX for A1 receptors), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a known non-labeled antagonist (e.g., theophylline or XAC) to saturate the receptors, and the membrane preparation.

    • Competition Binding: Add assay buffer, the radioligand, varying concentrations of the unlabeled test compound, and the membrane preparation.

  • Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For the competition experiment, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion for Drug Development

The comparative analysis of doxofylline and other xanthine derivatives offers critical insights for the development of novel respiratory therapeutics.

  • Improved Safety Profile: Doxofylline's significantly lower affinity for adenosine receptors provides a clear pathway for developing bronchodilators with a wider therapeutic window and reduced cardiovascular and CNS side effects compared to theophylline.

  • Alternative Mechanisms of Action: The investigation into doxofylline's interaction with β2-adrenoceptors suggests that exploring non-PDE-related mechanisms within the xanthine scaffold could lead to new classes of respiratory drugs with unique pharmacological profiles.

  • Future Directions: Future research should focus on elucidating the precise molecular interactions of doxofylline and designing derivatives that optimize its beneficial effects while maintaining its excellent safety profile. A deeper understanding of its potential anti-inflammatory properties, independent of PDE inhibition, could also open new therapeutic avenues.

By leveraging the structural and mechanistic differences between these xanthine derivatives, researchers can design next-generation respiratory drugs with enhanced efficacy and superior safety.

References

Arofylline and Beta-Agonists: A Synergistic Approach to Bronchodilation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic strategies for obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD), the combination of different drug classes is a cornerstone of effective management. This guide provides a comparative analysis of the efficacy of arofylline, a methylxanthine derivative, when used in combination with beta-agonists. Due to the limited availability of direct clinical trial data for this compound, this guide will leverage the extensive research on theophylline, a closely related methylxanthine, as a proxy to elucidate the potential synergistic effects and clinical outcomes of this combination therapy.

Executive Summary

The combination of a methylxanthine, like this compound or theophylline, with a beta-agonist is predicated on their distinct yet complementary mechanisms of action. Beta-agonists stimulate adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation. This compound, as a phosphodiesterase (PDE) inhibitor, prevents the breakdown of cAMP, thereby potentiating and prolonging the bronchodilatory effect of beta-agonists. Clinical evidence, primarily from studies involving theophylline, suggests that this combination therapy can offer additive, and at times synergistic, improvements in lung function compared to monotherapy with either agent alone.

Data Presentation: Efficacy of Combination Therapy

The following tables summarize quantitative data from clinical studies investigating the efficacy of methylxanthine and beta-agonist combination therapy in patients with COPD and asthma.

Table 1: Improvement in Forced Expiratory Volume in 1 Second (FEV1) with Combination Therapy in COPD Patients

Study / Drug CombinationPatient PopulationTreatment ArmsMean Change in FEV1 (Liters)p-value vs. Placebop-value vs. MonotherapyCitation
Theophylline + Salbutamol 12 stable COPD patientsCombinationStatistically significant improvement<0.001Statistically significant improvement vs. either agent alone[1]
Theophylline aloneStatistically significant improvement--[1]
Salbutamol aloneStatistically significant improvement--[1]
Theophylline + Salbutamol/Ipratropium 24 stable COPD patientsCombination0.25 (from baseline)<0.010.06 (vs. placebo)[2]
Placebo + Salbutamol/Ipratropium0.19 (from baseline)--[2]
Systematic Review: Theophylline + Beta-agonists 8 studies, various patient numbersCombination vs. Placebo0.27 (weighted mean difference)0.0007-[3]
Combination vs. Beta-agonist aloneNo significant difference--[3]
Etofylline + Salbutamol + Bromhexine 267 COPD/Asthma patientsCombinationBaseline: 57.61% predicted, Day 5: 81.17% predictedNot ApplicableNot Applicable[4]

Table 2: Effects of Combination Therapy on Other Pulmonary Function Parameters and Symptoms

Study / Drug CombinationParameterObservationCitation
Theophylline + Salbutamol Forced Vital Capacity (FVC)Significantly greater improvement with combination therapy.[1]
Dyspnea and WheezeReduction approached statistical significance (p=0.06) with combination therapy.[1]
Systematic Review: Theophylline + Beta-agonists DyspneaStatistically significant improvement with combination vs. placebo.[3]
Theophylline + Salbutamol Treatment FailuresOnly 1 with combined therapy compared to 9 with placebo, 8 with salbutamol, and 6 with theophylline.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments used to evaluate the efficacy and synergy of bronchodilator combinations.

Isolated Organ Bath for Assessment of Bronchial Smooth Muscle Relaxation

This in vitro assay directly measures the effect of bronchodilators on airway smooth muscle contractility.

Objective: To determine the relaxant effect of this compound, a beta-agonist, and their combination on pre-contracted tracheal smooth muscle.

Materials:

  • Animal model (e.g., guinea pig or mouse) trachea

  • Krebs-Henseleit physiological salt solution (PSS)

  • Carbogen gas (95% O2, 5% CO2)

  • Contractile agonist (e.g., carbachol, histamine)

  • This compound and beta-agonist drug solutions

  • Isolated organ bath system with force transducers and data acquisition software.

Procedure:

  • Tissue Preparation: Euthanize the animal and carefully excise the trachea. Dissect the trachea into rings of 2-3 mm in width, taking care to avoid damaging the epithelium.

  • Mounting: Suspend each tracheal ring in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. One end of the ring is attached to a fixed hook, and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with periodic washing with fresh PSS.

  • Contraction: Induce a submaximal, stable contraction of the tracheal rings using a contractile agonist like carbachol.

  • Drug Administration: Once a stable contraction plateau is achieved, cumulatively add increasing concentrations of the this compound, the beta-agonist, or the combination of both to the organ bath.

  • Data Recording: Record the changes in isometric tension continuously. The relaxation is expressed as a percentage of the pre-induced contraction.

  • Analysis: Construct concentration-response curves and calculate EC50 values (the concentration of the drug that produces 50% of the maximal response) to determine the potency of each drug and the combination. Synergy can be assessed using mathematical models such as the Bliss Independence model.[6]

Intracellular cAMP Measurement using ELISA

This assay quantifies the intracellular levels of the second messenger cAMP, providing a biochemical readout of the synergistic interaction between this compound and beta-agonists.

Objective: To measure the effect of this compound, a beta-agonist, and their combination on intracellular cAMP levels in human airway smooth muscle cells (HASMCs).

Materials:

  • Cultured primary HASMCs

  • Cell culture medium and reagents

  • This compound and beta-agonist drug solutions

  • Cell lysis buffer

  • Commercially available cAMP ELISA kit

  • Microplate reader.

Procedure:

  • Cell Culture: Culture HASMCs in appropriate multi-well plates until they reach the desired confluency.

  • Pre-incubation: Pre-incubate the cells with this compound or vehicle control for a specified period.

  • Stimulation: Add the beta-agonist at various concentrations to the wells and incubate for a short period (e.g., 15 minutes) to stimulate cAMP production.

  • Cell Lysis: Terminate the reaction by aspirating the medium and adding a cell lysis buffer to each well.

  • cAMP ELISA: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the following steps:

    • Addition of standards and samples to a microplate pre-coated with an anti-cAMP antibody.

    • Addition of a horseradish peroxidase (HRP)-conjugated cAMP.

    • Incubation to allow competitive binding.

    • Washing to remove unbound reagents.

    • Addition of a substrate solution that reacts with the HRP to produce a colorimetric or chemiluminescent signal.

    • Addition of a stop solution.

  • Data Acquisition: Read the absorbance or luminescence using a microplate reader.

  • Analysis: Calculate the concentration of cAMP in each sample by comparing the signal to a standard curve. The results will indicate whether the combination of this compound and the beta-agonist leads to a greater increase in cAMP than either drug alone.[7][8]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a conceptual experimental workflow.

Synergy_Pathway cluster_beta_agonist Beta-Agonist Pathway cluster_this compound This compound Pathway cluster_effect Cellular Effect Beta_Agonist Beta-Agonist Beta_Receptor β2-Adrenergic Receptor Beta_Agonist->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates This compound This compound (Methylxanthine) This compound->PDE Inhibits AMP 5'-AMP PDE->AMP Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Synergistic signaling pathways of beta-agonists and this compound.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_cellbased Cell-Based Mechanism Assay cluster_clinical Clinical Efficacy Trial Tissue_Prep Tracheal Ring Preparation Mounting Mount in Organ Bath Tissue_Prep->Mounting Contraction Induce Contraction (e.g., Carbachol) Mounting->Contraction Dose_Response Cumulative Dosing: This compound, Beta-Agonist, Combination Contraction->Dose_Response Analysis_vitro Analyze Relaxation (Concentration-Response Curves) Dose_Response->Analysis_vitro Cell_Culture Culture Human Airway Smooth Muscle Cells Treatment Treat with this compound and/or Beta-Agonist Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis ELISA cAMP ELISA Lysis->ELISA Analysis_cell Quantify cAMP Levels ELISA->Analysis_cell Recruitment Recruit COPD/Asthma Patients Randomization Randomize to Treatment Arms: - Combination - Monotherapy - Placebo Recruitment->Randomization Intervention Administer Treatment (e.g., 4 weeks) Randomization->Intervention Spirometry Measure FEV1, FVC Intervention->Spirometry Analysis_clinical Compare Lung Function and Symptom Scores Spirometry->Analysis_clinical

Caption: Conceptual workflow for evaluating this compound and beta-agonist combination.

Conclusion

The combination of this compound with a beta-agonist presents a mechanistically sound approach to enhancing bronchodilation. The available clinical data, primarily from studies with theophylline, demonstrates a consistent, albeit sometimes modest, additive effect on lung function, particularly FEV1, in patients with obstructive airway diseases. The synergistic potential, rooted in the dual action of increasing cAMP production and preventing its degradation, warrants further direct investigation with this compound to fully characterize its efficacy and safety profile in combination therapy. The experimental protocols outlined provide a framework for such preclinical and clinical evaluations, which are essential for advancing the therapeutic application of this combination.

References

In-Vivo Validation of Arofylline's Bronchodilator Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Arofylline, a xanthine derivative, has demonstrated notable bronchodilator and anti-inflammatory properties in preclinical and clinical settings. This guide provides an objective comparison of its in-vivo performance with other established bronchodilators, supported by experimental data. Due to the limited availability of in-vivo studies specifically on this compound, this guide will focus on its close analogue, Doxofylline, as a representative of this class of compounds.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering a concise overview of the available in-vivo evidence.

Comparative Efficacy of Bronchodilators

The following tables summarize the quantitative data from in-vivo studies, comparing the effects of Doxofylline with Theophylline and other standard bronchodilators on key respiratory parameters.

Compound Animal Model Dosage Effect on Airway Responsiveness/Resistance Reference
Doxofylline Beagle Dogs40 mg/kg, 80 mg/kg (oral)Significantly decreased airway responsiveness to methacholine in a dose-dependent manner.[1]
Theophylline Beagle Dogs40 mg/kg (oral)Significantly decreased airway responsiveness to methacholine.[1]
Doxofylline Rats (COPD model)50 mg/kg (intravenous)Significantly decreased peak airway pressure during mechanical ventilation.[2][3]
Salbutamol Guinea Pigs2, 5, 10 µg/kg (intravenous)Attenuated histamine-induced bronchoconstriction.[4]
Aminophylline Guinea Pigs10, 20 mg/kg (intravenous)Attenuated histamine-induced bronchoconstriction.[4]
Ipratropium Bromide Guinea Pigs1-10 µg/kg (intravenous)Attenuated bronchoconstriction.[4]
Compound Animal Model Key Inflammatory Markers Effect Reference
Doxofylline Mice (Corticosteroid-resistant asthma model)IL-2, IL-4, IL-8, IL-10, IL-17, IFN-γ, TNF-α, IgESignificant reduction in cytokine levels.[5]
Low-Dose Theophylline Mice (Corticosteroid-resistant asthma model)IL-2, IL-4, IL-8, IL-10, IL-17, IFN-γ, TNF-α, IgESignificant reduction in cytokine levels.[5]
Doxofylline Rats (COPD model)TNF-α, JNK, p-JNK, IL-10Decreased levels of TNF-α, JNK, and p-JNK; Increased levels of IL-10.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in-vivo studies. Below are representative experimental protocols for evaluating bronchodilator effects.

Protocol 1: Evaluation of Bronchodilator Effects in a Beagle Dog Model of Airway Hyperresponsiveness
  • Animal Model: Beagle dogs.

  • Induction of Airway Hyperresponsiveness: Airway responsiveness is assessed by challenge with inhaled methacholine.

  • Drug Administration:

    • Theophylline (10 mg/kg, 20 mg/kg, 40 mg/kg) is administered orally one hour before the methacholine challenge.[1]

    • Doxofylline (20 mg/kg, 40 mg/kg, 80 mg/kg) is administered orally thirty minutes prior to the methacholine challenge.[1]

  • Measurement of Bronchodilator Effect: Airway responsiveness to methacholine is determined using a modified Astograph (7Hz oscillation method) to measure respiratory resistance.[1]

  • Outcome Measures: Changes in respiratory resistance in response to methacholine challenge after drug administration are compared to baseline. Heart rate and respiratory rate are also monitored.[1]

Protocol 2: Evaluation of Anti-inflammatory and Bronchodilator Effects in a Mouse Model of Corticosteroid-Resistant Asthma
  • Animal Model: BALB/c mice.

  • Induction of Asthma:

    • Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) and lipopolysaccharide (LPS).[5]

    • Challenge: Mice are subsequently challenged with OVA to induce an asthmatic phenotype.[5]

  • Drug Administration: Doxofylline, low-dose Theophylline, and Dexamethasone are administered intraperitoneally one day before the first challenge and for five consecutive days.[5]

  • Measurement of Effects:

    • Inflammatory Markers: Levels of interleukins (IL-2, IL-4, IL-8, IL-10, IL-17), IFN-γ, TNF-α, and IgE in lung tissue are measured using ELISA.[5]

    • Histopathology: Lung tissue is examined for inflammatory cell infiltration and other pathological changes.

  • Outcome Measures: Reduction in inflammatory markers and improvement in lung histopathology are assessed to determine the efficacy of the treatments.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental designs can aid in understanding the data. The following diagrams were generated using Graphviz (DOT language).

arofylline_pathway cluster_cell Airway Smooth Muscle Cell This compound This compound/ Doxofylline PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Promotes

Caption: Signaling pathway of this compound/Doxofylline's bronchodilator effect.

experimental_workflow cluster_workflow In-Vivo Bronchodilator Validation Workflow Animal_Model 1. Animal Model Selection (e.g., Guinea Pig, Mouse, Beagle) Disease_Induction 2. Disease Model Induction (e.g., Ovalbumin Sensitization, Methacholine Challenge) Animal_Model->Disease_Induction Drug_Admin 3. Test Compound Administration (this compound/Doxofylline vs. Comparators) Disease_Induction->Drug_Admin Measurement 4. Measurement of Bronchodilation (e.g., Airway Resistance, Lung Compliance) Drug_Admin->Measurement Data_Analysis 5. Data Analysis and Comparison Measurement->Data_Analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Arofylline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of arofylline, a xanthine derivative used in research and drug development, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. Improper disposal can lead to the contamination of water supplies and soil, posing a risk to both wildlife and human health.[1] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste in a laboratory setting.

Hazard Profile and Safety Precautions

This compound and its related compounds, such as theophylline, are classified as hazardous. Safety Data Sheets (SDS) indicate that this compound is toxic if swallowed and may cause damage to fertility or an unborn child.[2] Therefore, strict adherence to safety protocols during handling and disposal is mandatory.

Hazard ClassificationPrecautionary Statements[3]
Acute Oral Toxicity (Category 3)P264: Wash skin thoroughly after handling.
Reproductive Toxicity (Category 1B)P270: Do not eat, drink or smoke when using this product.
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
P201: Obtain special instructions before use.
P202: Do not handle until all safety precautions have been read and understood.
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
P308 + P313: IF exposed or concerned: Get medical advice/ attention.
P405: Store locked up.
P501: Dispose of contents/ container to an approved waste disposal plant.

Step-by-Step Disposal Protocol for this compound Waste

This protocol applies to pure this compound, solutions, and contaminated labware.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound waste.[4]

2. Waste Segregation:

  • Solid this compound Waste:

    • Collect excess or expired pure this compound powder, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.

  • Liquid this compound Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a separate, labeled hazardous liquid waste container.

    • Crucially, do not pour this compound waste down the drain. [5][6] This practice is prohibited for hazardous pharmaceutical waste as it contributes to water contamination.[5]

  • Contaminated Labware:

    • Sharps: Needles, syringes, and broken glass contaminated with this compound must be placed in a designated sharps container for hazardous materials.

    • Non-Sharps: Pipette tips, tubes, and other non-sharp disposable labware should be collected in the solid hazardous waste container.

    • Reusable Glassware: Decontaminate reusable glassware by rinsing with a suitable solvent (e.g., ethanol or methanol) and collecting the rinsate as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

3. Waste Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic," "Reproductive Hazard").

  • Include the accumulation start date on the label.

4. Storage of this compound Waste:

  • Store hazardous waste containers in a designated, secure area away from general lab traffic.

  • Ensure the storage area is well-ventilated and has secondary containment to prevent spills.

  • Keep containers tightly closed when not in use.[7]

5. Disposal Arrangement:

  • Arrange for the pickup and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Most pharmaceutical waste is incinerated at a licensed medical incineration site.[6]

  • Adhere to all federal, state, and local regulations for hazardous waste disposal, which may include guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][6][8]

Experimental Workflow for this compound Disposal

Arofylline_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (Pure compound, contaminated items) start->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) start->liquid_waste Liquid sharps_waste Contaminated Sharps start->sharps_waste Sharps solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container storage Secure Storage in Designated Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange Pickup via EHS/ Licensed Contractor storage->ehs_pickup final_disposal Approved Disposal Facility (e.g., Incineration) ehs_pickup->final_disposal

Caption: this compound Waste Disposal Workflow

Emergency Procedures

  • Spills: In case of a spill, evacuate the area if necessary. For small spills, carefully take up the material with an absorbent, non-combustible material and place it in the appropriate hazardous waste container for disposal. Avoid generating dust. Ensure adequate ventilation.

  • Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

    • Eye Contact: Rinse out with plenty of water and seek ophthalmological consultation.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]

    • Ingestion: If swallowed, give water to drink (at most two glasses) and seek immediate medical advice.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Arofylline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling Arofylline (also known as Etofylline) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE.

PPE CategoryItemStandard
Eye Protection Appropriate protective eyeglasses or chemical safety goggles.[1]OSHA or EN 149
Hand Protection Compatible chemical-resistant gloves.[1]EN 374
Body Protection Protective clothing and lab coats are recommended to prevent skin exposure.[1][2]N/A
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required, especially when dusts are generated or ventilation is inadequate.[1][3]NIOSH/MSHA/EN 149

Emergency Procedures: First Aid

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the initial response for different types of exposure.

Exposure TypeFirst Aid Protocol
Ingestion If swallowed, call a poison center or doctor immediately.[1] Rinse the mouth with water, provided the person is conscious.[1][2] Do not induce vomiting unless directed by medical personnel.[2]
Inhalation Remove the individual to fresh air and keep them warm and at rest. If breathing is irregular or has stopped, administer artificial respiration.[1][2] Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of water and soap for at least 15 minutes.[1][2] Remove contaminated clothing and shoes, and wash contaminated clothes before reuse.[1][2] If skin reaction or irritation persists, obtain medical attention.[2]
Eye Contact Immediately flush the eyes with plenty of flowing water for 10 to 15 minutes, holding the eyelids apart.[1][2] Remove contact lenses if present and easy to do so. Consult an ophthalmologist.[1]

Operational and Disposal Plan

Proper handling and disposal of this compound are essential to prevent environmental contamination and ensure a safe laboratory environment.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Work in a well-ventilated area, with mechanical exhaust required.[1] A chemical fume hood is recommended.[2]

  • Keep the container tightly closed when not in use.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Store in a locked-up, dry, and well-ventilated place.[3]

Disposal Plan: The primary methods for the disposal of this compound and contaminated materials are outlined below.

Disposal MethodProcedure
Chemical Incineration Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be done in accordance with local, regional, national, and international regulations.[1]
Drug Take-Back Programs The best way to dispose of unused medicines is through a drug take-back program.[4][5] Check with local law enforcement or the DEA for authorized collection sites.[4]
Household Trash (if no other option) If a take-back program is not available, mix the this compound with an undesirable substance such as used coffee grounds, dirt, or cat litter.[4][6] Do not crush tablets or capsules.[6] Place the mixture in a sealed container (e.g., a resealable plastic bag) and dispose of it in the household trash.[4][6] Scratch out all personal information from the original container before recycling or discarding it.[4][6]

This compound Handling and Disposal Workflow

The following diagram illustrates the procedural flow for safely handling and disposing of this compound in a laboratory setting.

Arofylline_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Don Appropriate PPE B Verify Ventilation (Fume Hood) A->B C Weigh/Handle this compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Doff PPE E->F G Segregate Waste (Solid, Liquid, Sharps) F->G H Dispose via Approved Method (e.g., Incineration) G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arofylline
Reactant of Route 2
Arofylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.